Antofine
Description
(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine has been reported in Vincetoxicum paniculatum, Vincetoxicum tanakae, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWJDISIZHFQS-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318734 | |
| Record name | Antofine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32671-82-2 | |
| Record name | Antofine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32671-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antofine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the natural sources of Antofine?
An In-depth Technical Guide to the Natural Sources of Antofine
Introduction
This compound is a pentacyclic phenanthroindolizidine alkaloid, a class of natural products known for a wide range of potent biological activities.[1] These alkaloids are primarily isolated from various plant species and have demonstrated significant cytotoxic, anti-inflammatory, antiviral, and antifungal properties.[2][3] The mechanism of action for this compound's anticancer effects involves the inhibition of key signaling pathways such as NF-κB and AKT/mTOR, induction of apoptosis, and cell cycle arrest.[3] Given its therapeutic potential, particularly against multidrug-resistant (MDR) cancer cell lines, there is substantial interest in its natural sources, isolation, and mechanisms of action within the scientific and drug development communities.[1][4]
This technical guide provides a comprehensive overview of the natural botanical sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and identification, and visualizations of its molecular interactions.
Natural Sources of this compound
This compound and its derivatives are predominantly found in plants belonging to the Apocynaceae (including the former Asclepiadaceae), Lauraceae, and Moraceae families.[2][3]
Key genera known to produce this compound include:
-
Vincetoxicum (Swallow-worts) : Species such as Vincetoxicum nigrum (black swallow-wort) and Vincetoxicum rossicum (pale swallow-wort) are significant sources.[2][5] this compound is present in the roots, leaves, stems, and seeds of these invasive plants.[2][6] Notably, roots tend to have higher concentrations than aerial parts, and seeds can contain concentrations 2-3 times higher than roots.[6]
-
Cynanchum : This genus is a well-documented source of phenanthroindolizidine alkaloids.[7] Species including Cynanchum mongolicum, Cynanchum komarovii, and Cynanchum atratum have been shown to contain this compound and its N-oxide derivative.[8][9][10]
-
Tylophora : Plants in this genus, such as Tylophora indica and Tylophora ovata, are classical sources for related alkaloids like tylophorine, and also contain this compound.[11][12][13]
-
Ficus : Certain species within the Moraceae family, such as Ficus septica, are also known to produce these alkaloids.[2]
-
Cryptocarya : This genus from the Lauraceae family is another reported source of this compound.[2]
Data Presentation: this compound Concentration in Natural Sources
The concentration of this compound can vary significantly based on the plant species, the specific organ, and developmental stage.[2] The following table summarizes quantitative data reported in the literature.
| Plant Species | Plant Part | Concentration (% Dry Weight) | Reference |
| Vincetoxicum rossicum (Pale Swallow-wort) | Roots | 0.05% | [6] |
| Vincetoxicum nigrum (Black Swallow-wort) | Roots | 0.015% | [6] |
| Vincetoxicum rossicum | Seeds, Seedlings | Higher than adult roots | [2][14] |
| Vincetoxicum rossicum | Roots | Higher than stems | [2][14] |
| Cynanchum mongolicum | Not Specified | N/A (Isolated) | [8] |
| Tylophora indica | Leaves & Roots | 0.2% - 0.46% (Total Alkaloids) | [11][13] |
Experimental Protocols
Protocol for Bioassay-Guided Isolation of this compound from Vincetoxicum spp.
This protocol outlines a standard method for isolating this compound using bioassays to guide the fractionation process, as adapted from methodologies described in the literature.[5][6][8]
a. Plant Material Collection and Preparation
-
Excavate whole plants (e.g., Vincetoxicum rossicum) from their natural habitat.[6]
-
Separate the roots, stems, and leaves. Thoroughly rinse the roots with water to remove soil and debris.[6]
-
Weigh the fresh plant material, then freeze immediately at -20°C.[6]
-
Lyophilize the frozen material to dryness to obtain a stable, dry powder.[6]
-
Grind the lyophilized tissue into a fine powder using a mortar and pestle or a mechanical grinder.
b. Solvent Extraction
-
Suspend the powdered plant material in a suitable organic solvent, such as methanol or a chloroform-methanol mixture.
-
Perform extraction using a Soxhlet apparatus or by maceration with continuous stirring for 24-48 hours at room temperature.
-
Filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
c. Bioassay-Guided Chromatographic Fractionation
-
Subject the crude extract to a preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography with a silica gel stationary phase.
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Collect the eluate in multiple fractions. Test each fraction for biological activity of interest (e.g., antifungal, cytotoxic, or phytotoxic activity) using a relevant bioassay.[5][6]
-
Pool the active fractions and concentrate them.
-
Further purify the active concentrate using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column.
-
Monitor the HPLC eluate with a UV detector and collect peaks corresponding to potential active compounds.
d. Structure Elucidation
-
Analyze the purified active compound (presumptive this compound) using mass spectrometry (MS) to determine its molecular weight and formula.[6]
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to determine the precise chemical structure.[8]
-
Compare the obtained spectroscopic data with published values for this compound to confirm its identity.[8]
Protocol for Quantification of this compound using HPLC-MS
This protocol provides a method for the quantitative analysis of this compound in a prepared plant extract.
a. Preparation of Standard Solutions
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
b. Sample Preparation
-
Accurately weigh a known amount of dried, powdered plant material (e.g., 100 mg).
-
Extract the material with a defined volume of methanol using ultrasonication for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness. Reconstitute the residue in a known volume of methanol (e.g., 1 mL).
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.
c. HPLC-MS Analysis
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared plant samples.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z) matching the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the standard curve.
-
Mandatory Visualizations
Workflow for this compound Isolation
References
- 1. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In-Vitro Biological Evaluation of this compound and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytotoxicity of this compound from invasive swallow-worts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of Antofine Alkaloids from Cynanchum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the discovery, isolation, and purification of antofine, a phenanthroindolizidine alkaloid, from various species of the Cynanchum genus. This compound and its analogues are of significant interest due to their potent cytotoxic, antifungal, and insecticidal activities.[1][2][3] This document details the critical steps from plant material processing to the purification of the final compound, supported by established experimental protocols and quantitative bioactivity data.
Part 1: Overview of this compound and Cynanchum Sources
Phenanthroindolizidine alkaloids are a class of natural products characterized by a pentacyclic ring system.[1] They are primarily found in plants of the Asclepiadaceae (milkweed) family.[4] this compound, also known as 7-demethoxytylophorine, is a prominent member of this class and has been isolated from several Cynanchum species, including:
These alkaloids exhibit a range of biological activities, making them attractive candidates for drug discovery. Notably, this compound demonstrates potent cytotoxicity against various human cancer cell lines and significant inhibitory effects against plant pathogenic fungi.[2][5][10]
Part 2: Generalized Isolation Workflow
The isolation of this compound from Cynanchum plant material follows a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification. The general workflow is designed to efficiently separate the target alkaloid from a complex mixture of other secondary metabolites like C21 steroids and acetophenones, which are also abundant in Cynanchum species.[1][11]
Part 3: Experimental Protocols
The following sections provide detailed methodologies for the key stages of this compound isolation, synthesized from various published studies.
Protocol for Crude Alkaloid Extraction
This protocol utilizes an acid-base partitioning method to selectively extract alkaloids from the crude plant extract.[12][13]
-
Plant Material Preparation : Air-dry the plant material (e.g., roots or aerial parts of Cynanchum vincetoxicum) and grind it into a fine powder.
-
Maceration : Macerate the powdered plant material (e.g., 500 g) with methanol (3 x 2 L) at room temperature for 72 hours with occasional shaking.[12]
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Acidification : Suspend the crude extract in a 5% aqueous hydrochloric acid (HCl) solution. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
-
Defatting : Partition the acidic aqueous solution with a non-polar solvent like dichloromethane (DCM) or petroleum ether.[12][13] This step removes neutral and weakly acidic compounds (e.g., fats, steroids, some acetophenones), which remain in the organic layer. Discard the organic layer.
-
Basification : Adjust the pH of the acidic aqueous layer to 9-10 using a base, such as 25% aqueous ammonium hydroxide (NH₄OH).[12] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Alkaloid Extraction : Extract the basified aqueous layer multiple times (e.g., 3-4 times) with DCM.[12] The alkaloids will move into the DCM layer.
-
Final Concentration : Combine the DCM extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alkaloid fraction.
Protocol for Chromatographic Purification
The crude alkaloid fraction is a complex mixture that requires further separation using chromatographic techniques to isolate pure this compound.[12]
-
Column Preparation : Prepare a silica gel column for Vacuum Liquid Chromatography (VLC) or conventional Column Chromatography (CC). The size of the column depends on the amount of crude alkaloid fraction to be separated (e.g., a 2 g fraction).
-
Elution : Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of DCM and methanol, starting with 100% DCM and gradually increasing the methanol concentration (e.g., 100:0 to 80:20 v/v).[12]
-
Fraction Collection : Collect the eluate in numerous small fractions.
-
TLC Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., DCM:Methanol 95:5). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with Dragendorff's reagent for alkaloids.
-
Pooling and Isolation : Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions to obtain the purified compound. Further purification can be achieved using preparative HPLC if necessary.
-
Structure Verification : Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[7][14]
Part 4: Quantitative Data and Bioactivity
This compound exhibits potent biological activity at very low concentrations. The data below, summarized from multiple studies, highlights its efficacy against cancer cell lines and plant pathogens.
Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Source Species | Reference |
| A549 | Human Lung Cancer | 7.0 ± 0.2 ng/mL | C. paniculatum | [5][6] |
| Col2 | Human Colon Cancer | 8.6 ± 0.3 ng/mL | C. paniculatum | [5][6] |
| HCT 116 | Human Colon Cancer | ~6.0 nM (~2.1 ng/mL) | C. paniculatum | [10] |
| KB-3-1 | Drug-Sensitive | Low nanomolar range | C. vincetoxicum | [1][7] |
| KB-V1 | Multidrug-Resistant | Low nanomolar range | C. vincetoxicum | [1][7] |
Table 2: Antifungal and Insecticidal Activity of this compound and Related Alkaloids
| Target Organism | Activity Type | EC₅₀ / LC₅₀ Value | Source Species | Reference |
| Phytophthora capsici | Mycelial Growth Inhibition | EC₅₀ = 5.08 µg/mL | C. komarovii | [9] |
| Penicillium digitatum | Antifungal | Strong Inhibition | C. atratum | [2] |
| Spodoptera litura | Stomach Toxicity | - | C. mongolicum | [3] |
| Lipaphis erysimi | Contact Toxicity (24h) | LC₅₀ = 367.21 mg/L | C. mongolicum | [3] |
Note: this compound N-oxide, also isolated from C. mongolicum, showed higher toxicity against L. erysimi (LC₅₀ = 292.48 mg/L) than this compound itself.[3]
Part 5: Mechanisms of Action
Research into this compound's potent bioactivity has revealed specific cellular mechanisms, particularly its effects on the cell cycle in cancer cells and its disruption of physiological processes in fungi.
G2/M Cell Cycle Arrest in Cancer Cells
Studies using human colon cancer cells (Col2) have shown that this compound induces cell cycle arrest at the G2/M phase.[5][6] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Further investigation in HCT 116 cells revealed that this compound can modulate the expression of key cell cycle proteins, including cyclin A and cyclin B1, and down-regulate p53 and p21.[10]
Antifungal Mechanism against Phytophthora capsici
This compound demonstrates significant antifungal activity by targeting multiple physiological pathways in the oomycete P. capsici.[9] It disrupts cell membrane integrity, induces a burst of reactive oxygen species (ROS), and inhibits the mitochondrial respiratory chain, leading to a reduction in cellular energy and ultimately inhibiting mycelial growth.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Antofine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antofine is a phenanthroindolizidine alkaloid found in various plant species, notably from the Asclepiadaceae family.[1] This molecule has garnered significant interest within the scientific community due to its broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antiviral, and anti-angiogenic properties.[1][2] Mechanistic studies have revealed that this compound exerts its effects through the modulation of key cellular signaling pathways, such as NF-κB, AKT/mTOR, and AMPK.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, complete with detailed experimental protocols and visual representations of its mechanisms of action to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a pentacyclic alkaloid characterized by a phenanthrene ring system fused to an indolizidine moiety. Its rigid, complex structure is foundational to its biological activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | [5] |
| Chemical Formula | C₂₃H₂₅NO₃ | [5] |
| Molecular Weight | 363.4 g/mol | [5] |
| CAS Number | 32671-82-2 | [5] |
| Appearance | Powder | [6] |
| Solubility | Varying solubility in different solvents. | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [7] |
Pharmacological Properties and Biological Activity
This compound exhibits a range of biological activities that make it a compelling candidate for therapeutic development. Its cytotoxicity against various cancer cell lines, including multidrug-resistant strains, is particularly noteworthy.
Table 2: Summary of this compound's Biological Activities with IC₅₀/EC₅₀ Values
| Activity | Cell Line / Virus | IC₅₀ / EC₅₀ (µM) | Reference |
| Anticancer | A549 (Lung Carcinoma) | Not specified | [8] |
| KB-3-1 (Drug-Sensitive) | Low nanomolar | ||
| KB-V1 (Multidrug-Resistant) | Low nanomolar | ||
| Anti-inflammatory | LPS-activated Macrophages | Not specified | [4][9] |
| Antiviral | Tobacco Mosaic Virus (TMV) | Not specified | [10] |
| Anti-angiogenic | HUVECs (Tube Formation) | Not specified | [3] |
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its ability to interfere with critical signaling cascades that regulate cell proliferation, survival, inflammation, and angiogenesis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.
Inhibition of the AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it is often hyperactivated in cancer. Growth factors activate PI3K, leading to the activation of AKT. AKT, in turn, can activate mTORC1, a master regulator of protein synthesis, through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components, including AKT and mTOR, thereby halting the downstream signaling cascade.[2][11]
Modulation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a key role in cellular metabolism.[12] Activation of AMPK, typically in response to low cellular energy levels, initiates a cascade of events aimed at restoring energy balance by inhibiting anabolic processes (like protein synthesis) and stimulating catabolic processes (like fatty acid oxidation). This compound has been shown to modulate AMPK activity, leading to the suppression of inflammatory responses and the inhibition of angiogenesis.[3][4][9] This suggests that this compound may mimic a state of low energy, thereby activating this key metabolic regulator.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]
Materials:
-
Cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol for In Vitro Angiogenesis (Tube Formation Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[16][17]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well tissue culture plates (pre-chilled)
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize and form a gel.
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium containing the desired concentrations of this compound. A vehicle control should be included.
-
Cell Seeding: Seed the HUVEC suspension onto the polymerized gel at a density of 1.0-1.5 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Monitor the formation of tube-like structures using an inverted microscope at regular intervals. Capture images of the tube networks.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.
Conclusion
This compound is a promising natural product with a multifaceted pharmacological profile. Its ability to target key signaling pathways involved in cancer and inflammation underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable alkaloid. Further in vivo studies and clinical trials are warranted to translate the preclinical findings into tangible clinical applications.
References
- 1. This compound | C23H25NO3 | CID 639288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells. | Semantic Scholar [semanticscholar.org]
- 6. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Mechanism of Direct Activation of AMP-Kinase: Toward a Fine Allosteric Tuning of the Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ibidi.com [ibidi.com]
- 17. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Antofine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of Antofine, a phenanthroindolizidine alkaloid of significant interest for its potential therapeutic properties. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.
This compound, with the molecular formula C23H25NO3, possesses a complex pentacyclic structure that gives rise to a unique spectroscopic fingerprint.[1] Accurate characterization is paramount for confirming its identity and purity, which are critical prerequisites for any subsequent biological or pharmacological investigations.
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data for this compound, compiled from various sources. These data provide a quantitative basis for the identification and structural elucidation of the molecule.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Technique | Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | ¹H | CDCl₃ | Data not explicitly available in a compiled format in the search results. |
| ¹³C NMR | ¹³C | CDCl₃ | Data not explicitly available in a compiled format in the search results. |
Table 2: Mass Spectrometry (MS) Data for this compound
| Technique | Ionization Mode | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Molecular Formula | C₂₃H₂₅NO₃[1] |
| Exact Mass | 363.1834 g/mol [1] | ||
| [M+H]⁺ | Specific fragmentation data not available in search results. |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Technique | Sample Preparation | Characteristic Peaks |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | KBr pellet | Specific peak data for this compound not available in search results. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Methanol | λmax: Specific wavelength data for this compound not available in search results. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on established practices for the analysis of natural products and can be adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrumentation:
-
Brucker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR: Acquire the spectrum with proton decoupling. Use the solvent signal (CDCl₃ at δ 77.16 ppm) as a reference.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor.
-
-
Data Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of dry, finely ground this compound with about 100-200 mg of spectroscopic grade potassium bromide (KBr).
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared spectrometer.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to functional groups such as C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-grade solvent, such as methanol or ethanol.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the chromophoric system of the molecule.
-
Signaling Pathway Visualizations
This compound has been reported to exert its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and AKT/mTOR pathways.[4][5][6] The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the AKT/mTOR signaling pathway by this compound.
References
- 1. This compound | C23H25NO3 | CID 639288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells. | Semantic Scholar [semanticscholar.org]
- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Antofine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine, a phenanthroindolizidine alkaloid primarily isolated from plants of the Asclepiadaceae family, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects against a broad spectrum of cancer cell lines have prompted extensive research into its molecular mechanisms of action. This technical guide provides a detailed overview of the core mechanisms by which this compound exerts its anticancer effects, focusing on its impact on key signaling pathways, cell cycle regulation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.
Data Presentation: Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against various human cancer cell lines, with IC50 values often in the nanomolar range. The following table summarizes the reported IC50 values for this compound in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Human Lung Carcinoma | ~10 | [1] |
| HCT 116 | Human Colon Carcinoma | 6.0 | [1] |
| Col2 | Human Colon Cancer | ~21.8 (8.6 ng/ml) | [2] |
| A549 | Human Lung Cancer | ~17.7 (7.0 ng/ml) | [2] |
Note: The conversion from ng/ml to nM for Col2 and A549 cells is an approximation based on the molecular weight of this compound (approximately 393.48 g/mol ).
Core Mechanisms of Action
This compound's anticancer activity is multifactorial, involving the modulation of several critical cellular processes. The primary mechanisms include the induction of cell cycle arrest, activation of apoptotic pathways, and inhibition of pro-survival signaling cascades.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases in a cell-type-dependent manner. This disruption of the normal cell cycle progression is a key contributor to its anti-proliferative effects.
-
G2/M Phase Arrest: In human colon cancer cells (Col2), this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[2]
-
G0/G1 Phase Arrest: In other studies involving human colon cancer cells, this compound has been observed to moderately induce cell cycle arrest at the G0/G1 phase.[3]
The arrest in the cell cycle is accompanied by the modulation of key regulatory proteins. Western blot analyses have revealed that this compound can down-regulate the expression of:
-
Cyclin A and Cyclin B1: These cyclins are crucial for the G2/M transition.[1]
-
Cyclin D1, Cyclin E, and CDK4: These proteins are essential for the G1/S transition.[3]
-
c-myc: A proto-oncogene that plays a critical role in cell cycle progression.[1]
-
p53 and p21: this compound has been shown to down-regulate the basal expression of these tumor suppressor proteins in a time- and dose-dependent manner in HCT 116 cells.[1]
References
Antofine: An In-depth Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antofine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-inflammatory effects, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties and its molecular mechanisms of action. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the intricate signaling pathways modulated by this compound. The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which subsequently leads to the suppression of the NF-κB signaling pathway. This results in the reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and enzymes like iNOS. Furthermore, evidence suggests this compound's role in modulating caspase-1 activity, indicating a potential interaction with the NLRP3 inflammasome. While direct modulation of the MAPK and JAK-STAT pathways by this compound in an inflammatory context requires further elucidation, this guide consolidates the existing knowledge to support future research and drug development endeavors.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous pursuit in drug discovery. This compound, a natural alkaloid, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide aims to provide a detailed technical resource for researchers and professionals in the field, summarizing the key findings on this compound's anti-inflammatory properties and mechanisms.
Quantitative Data on Anti-inflammatory Efficacy
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of this compound. It is important to note that while dose-dependent inhibition has been observed for several key inflammatory mediators, specific IC50 values are not consistently reported in the currently available literature.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Target | Cell Line | Stimulant | Method | Observed Effect | Quantitative Data (IC50) | Reference |
| iNOS Production | RAW 264.7 macrophages | LPS (1 µg/mL) | Immunoblot | Significant suppression | Not Reported | [1][2] |
| TNF-α Secretion | RAW 264.7 macrophages | LPS (1 µg/mL) | Not Specified | Significant suppression | Not Reported | [1][2] |
| IL-1β Secretion | RAW 264.7 macrophages | LPS (1 µg/mL) | ELISA, Immunoblot | Significant suppression | Not Reported | [1][2] |
| Caspase-1 Activation | RAW 264.7 macrophages | LPS (1 µg/mL) | Immunoblot | Modulation of activation | Not Reported | [1][2] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | Not Specified | Suppression | Not Reported | [3] |
Table 2: Effect of this compound on Gene Expression in LPS-stimulated RAW 264.7 Macrophages
| Gene | Regulation by this compound | Reference |
| ARG-1 | Suppression | [1][2] |
| IL1F9 | Suppression | [1][2] |
| IL-10 | Suppression | [1][2] |
| IL-33 | Suppression | [1][2] |
| TNC | Suppression | [1][2] |
| HYAL1 | Suppression | [1][2] |
| EDN1 | Suppression | [1][2] |
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanism identified to date is the activation of AMPK, which subsequently inhibits the NF-κB pathway.
AMPK Signaling Pathway
This compound has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway. In LPS-activated macrophages, this compound treatment leads to the modulation of AMPK activation, which plays a crucial role in suppressing the inflammatory response.[1][2]
Figure 1: this compound activates the AMPK pathway to inhibit inflammation.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, through its activation of AMPK, is believed to suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.[4]
Figure 2: this compound inhibits the NF-κB pathway via AMPK activation.
NLRP3 Inflammasome and Caspase-1
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been shown to modulate the activation of caspase-1 in LPS-stimulated macrophages, suggesting a potential regulatory role in the NLRP3 inflammasome pathway.[1][2]
Figure 3: this compound potentially modulates NLRP3 inflammasome via Caspase-1.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.
In Vitro Anti-inflammatory Assays
Figure 4: General experimental workflow for in vitro studies.
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.
-
4.1.2. Measurement of Cytokine Production (ELISA)
-
Principle: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
4.1.3. Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, phosphorylated forms of AMPK and NF-κB) in cell lysates.
-
Protocol Outline:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties, primarily through the activation of the AMPK signaling pathway and subsequent inhibition of NF-κB. This leads to a reduction in the production of key pro-inflammatory mediators. The modulation of caspase-1 activity suggests a potential role in regulating the NLRP3 inflammasome, which warrants further investigation.
Future research should focus on:
-
Determining the specific IC50 values of this compound for the inhibition of key inflammatory markers to provide a more precise quantitative assessment of its potency.
-
Elucidating the direct effects and molecular mechanisms of this compound on the MAPK and JAK-STAT signaling pathways in the context of inflammation.
-
Conducting comprehensive in vivo studies to evaluate the therapeutic potential of this compound in various inflammatory disease models.
-
Investigating the direct interaction of this compound with components of the NLRP3 inflammasome to confirm its regulatory role.
A deeper understanding of these aspects will be crucial for the development of this compound as a novel anti-inflammatory therapeutic agent.
References
- 1. This compound suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Antiviral and Antifungal Effects of Antofine
This technical guide provides a comprehensive overview of the antiviral and antifungal properties of this compound, a phenanthroindolizidine alkaloid. It summarizes key quantitative data, details experimental methodologies from cited research, and visualizes proposed mechanisms and workflows.
Antiviral Effects of this compound
This compound has demonstrated significant antiviral activity, primarily against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[1][2][3] Research has focused on understanding its mechanism of action and synthesizing more potent analogues.
Quantitative Antiviral Data
The antiviral efficacy of this compound and its analogues has been quantified in various studies. The data below is compiled from research evaluating its activity against TMV.
| Compound | Concentration (µg/mL) | In Vitro Antiviral Activity (% Inhibition vs. TMV) | In Vivo Antiviral Activity (% Inhibition vs. TMV) | Reference |
| (R)-antofine (1a) | 500 | Higher than Ningnanmycin | Not specified | [1] |
| (R)-antofine (1a) | 100 | Higher than Ningnanmycin | Not specified | [1] |
| (S)-antofine (1b) | 500 | Not specified | Not specified | [1] |
| (S)-antofine (1b) | 100 | Higher than Ningnanmycin | Not specified | [1] |
| Ningnanmycin (Control) | 500 / 100 | Standard for comparison | Standard for comparison | [1] |
| This compound Derivatives (General) | 500 | Good to excellent | Good to excellent | [2][4] |
| Compounds 5, 12, 21 | Not specified | Higher than this compound and ribavirin | Compound 12 showed better activity in field trials | [3] |
| Compounds 10, 18, 19 | Not specified | Higher than this compound and ribavirin | Not specified | [4] |
Proposed Antiviral Mechanism of Action
The primary proposed mechanism for this compound's antiviral activity against TMV is its ability to target and interact with the viral RNA.[1][3] This interaction is believed to interfere with viral replication and assembly. Structure-activity relationship (SAR) studies have been conducted to optimize this interaction by modifying the this compound structure, particularly at the C-6 position.[1] While the D and E rings of the this compound structure were initially thought to be essential, further research on derivatives suggests they may not be indispensable for anti-TMV activity.[4]
The following diagram illustrates a typical workflow for evaluating the anti-TMV activity of this compound and its analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D and E rings may not be indispensable for this compound: discovery of phenanthrene and alkylamine chain containing this compound derivatives as novel antiviral agents against tobacco mosaic virus (TMV) based on interaction of this compound and TMV RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Antofine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Antofine, a phenanthroindolizidine alkaloid with demonstrated anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in various studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT 116 | Colon Cancer | 6.0 | [1] |
| A549 | Lung Cancer | ~10 | [1] |
| Co12 | Colon Cancer | 8.6 ng/mL (approx. 22.8 nM) | [2] |
| A549 | Lung Cancer | 7.0 ng/mL (approx. 18.5 nM) | [2] |
Mechanisms of this compound-Induced Cytotoxicity
The cytotoxic activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis. These processes are mediated through the modulation of several key signaling pathways.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in HCT 116 human colon cancer cells, this compound has been observed to moderately inhibit the expression of cyclin A and cyclin B1.[1] It also down-regulated the basal expression of p53 and p21 in a time- and dose-dependent manner in the same study.[1]
The following diagram illustrates the general workflow for analyzing cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. This is a key mechanism of its anticancer activity. Studies have shown that this compound can potentiate tumor necrosis factor-α (TNF-α)-induced apoptosis.[3] This process involves the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[3] The apoptotic effect of this compound is mediated through the modulation of key signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and AKT/mTOR signaling pathways.[4]
The signaling pathway for TNF-α-induced apoptosis potentiated by this compound is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preliminary cytotoxicity screening of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][6][7]
The general workflow for apoptosis detection is illustrated below.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8] β-actin is commonly used as a loading control to normalize the expression of the target proteins.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Inhibition of cell growth and potentiation of tumor necrosis factor-α (TNF-α)-induced apoptosis by a phenanthroindolizidine alkaloid this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Antofine Treatment of HCT 116 Colon Cancer Cells
For Research Use Only
Introduction
Antofine, a natural phenanthroindolizidine alkaloid, has demonstrated potential anticancer and anti-angiogenic properties.[1] While its direct effects on HCT 116 colon cancer cells are not extensively documented, existing research on other cell types suggests that this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR and AMPK pathways.[1] These pathways are frequently dysregulated in colorectal cancer, making this compound a compound of interest for investigation in HCT 116 cells.
These application notes provide a summary of the hypothesized effects of this compound on HCT 116 cells and detailed protocols for investigating its potential as an anti-cancer agent. The methodologies outlined below are based on standard techniques for assessing cell viability, apoptosis, and cell cycle progression in this cell line.
Hypothesized Mechanism of Action
Based on its known anti-angiogenic activity, this compound is proposed to inhibit the proliferation of HCT 116 cells by inducing apoptosis and causing cell cycle arrest. The underlying mechanism is hypothesized to involve the modulation of the PI3K/AKT/mTOR and AMPK signaling pathways, which are critical regulators of cell growth, metabolism, and survival.
Caption: Hypothesized signaling pathway of this compound in HCT 116 cells.
Quantitative Data Summary
The following tables present a template for the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound on HCT 116 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data not available |
| 48 hours | Data not available |
| 72 hours | Data not available |
Table 2: Effect of this compound on Apoptosis in HCT 116 Cells (48-hour treatment)
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | Data not available | Data not available | Data not available |
| IC50/2 | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available |
| IC50*2 | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT 116 Cells (24-hour treatment)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | Data not available | Data not available | Data not available |
| IC50/2 | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available |
| IC50*2 | Data not available | Data not available | Data not available |
Experimental Protocols
Caption: General experimental workflow for investigating this compound's effects.
Cell Culture and Maintenance
-
Cell Line: HCT 116 human colon carcinoma cells.
-
Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed HCT 116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HCT 116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of IC50/2, IC50, and IC50*2 for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed HCT 116 cells in a 6-well plate and treat with this compound as described for the apoptosis assay, but for a 24-hour duration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the hypothesized signaling pathways.
-
Target Proteins:
-
Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2.
-
Cell Cycle: Cyclin D1, CDK4, p21, p27.
-
Signaling: p-AKT, AKT, p-mTOR, mTOR, p-AMPK, AMPK.
-
-
Procedure:
-
Treat HCT 116 cells with this compound as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for investigating the potential anti-cancer effects of this compound on HCT 116 colon cancer cells. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, and by elucidating its effects on key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound.
References
Application Notes and Protocols for Western Blot Analysis of Antofine-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine, a phenanthroindolizidine alkaloid found in plants of the Asclepiadaceae family, has demonstrated significant anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and the inhibition of inflammatory responses. Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in protein expression in cells treated with this compound. This document provides detailed protocols and application notes for performing western blot analysis on cell lysates after this compound treatment, focusing on relevant signaling pathways and protein targets.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from western blot analyses, illustrating the expected effects of this compound on key protein markers in various cell lines.
Note: The following data are representative examples based on published research and are intended to illustrate the potential effects of this compound and the format for data presentation. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Cell Cycle and Apoptotic Proteins in HCT116 Cells
| Target Protein | Treatment | Fold Change (vs. Control) | Reference Cell Line |
| p53 | This compound (10 nM, 24h) | ↑ 2.5 | HCT116 |
| p21 | This compound (10 nM, 24h) | ↑ 3.2 | HCT116 |
| Cyclin A | This compound (10 nM, 24h) | ↓ 0.6 | HCT116 |
| Cyclin B1 | This compound (10 nM, 24h) | ↓ 0.4 | HCT116 |
| c-Myc | This compound (10 nM, 24h) | ↓ 0.5 | HCT116 |
| Cleaved PARP | This compound (10 nM) + TNF-α | ↑ 4.1 | HCT116 |
| Cleaved Caspase-8 | This compound (10 nM) + TNF-α | ↑ 3.8 | HCT116 |
Table 2: Effect of this compound on Wnt Signaling Proteins in SW480 Cells
| Target Protein | Treatment | Fold Change (vs. Control) | Reference Cell Line |
| β-catenin | This compound (20 nM, 24h) | ↓ 0.3 | SW480 |
| Cyclin D1 | This compound (20 nM, 24h) | ↓ 0.4 | SW480 |
Table 3: Effect of this compound on Inflammatory Proteins in Raw264.7 Cells
| Target Protein | Treatment | Fold Change (vs. LPS) | Reference Cell Line |
| iNOS | LPS + this compound (10 ng/mL) | ↓ 0.2 | Raw264.7 |
| TNF-α | LPS + this compound (10 ng/mL) | ↓ 0.3 | Raw264.7 |
Table 4: Effect of this compound on Angiogenesis-Related Proteins in HUVECs
| Target Protein | Treatment | Fold Change (vs. VEGF) | Reference Cell Line |
| p-AKT/total AKT | VEGF + this compound (5 nM) | ↓ 0.4 | HUVEC |
| p-mTOR/total mTOR | VEGF + this compound (5 nM) | ↓ 0.3 | HUVEC |
| p-AMPK/total AMPK | VEGF + this compound (5 nM) | ↑ 2.8 | HUVEC |
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for western blot analysis.
Caption: Key signaling pathways modulated by this compound treatment.
Caption: General experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture HCT116, SW480, Raw264.7, or HUVEC cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5-20 nM for cancer cell lines, 1-10 ng/mL for Raw264.7).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
For inflammatory studies in Raw264.7 cells, pre-treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL).
-
For angiogenesis studies in HUVECs, cells may be co-treated with this compound and a stimulating agent like Vascular Endothelial Growth Factor (VEGF).
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Lysis:
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Protocol 3: Protein Quantification (BCA Assay)
-
Standard Preparation:
-
Prepare a series of bovine serum albumin (BSA) standards in the same lysis buffer as the samples (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mg/mL).
-
-
Assay:
-
Add 25 µL of each standard and cell lysate sample (in duplicate or triplicate) to a 96-well microplate.
-
Prepare the BCA working reagent according to the manufacturer's instructions (typically a 50:1 ratio of Reagent A to Reagent B).
-
Add 200 µL of the working reagent to each well and mix gently.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Determine the protein concentration of the cell lysates from the standard curve.
-
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, dilute the cell lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours or semi-dry transfer).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Protocol 5: Data Analysis and Quantification
-
Image Acquisition:
-
Acquire images with an appropriate exposure time to avoid signal saturation.
-
-
Densitometry:
-
Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the band intensity for the protein of interest and a loading control (e.g., β-actin, GAPDH).
-
-
Normalization:
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band in the same lane.
-
-
Relative Quantification:
-
Calculate the fold change in protein expression by dividing the normalized intensity of the treated samples by the normalized intensity of the control sample.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.
-
By following these detailed protocols and utilizing the provided application notes, researchers can effectively employ western blot analysis to investigate the molecular mechanisms of this compound in various cellular contexts.
Application Notes and Protocols for Cell Cycle Analysis of Cells Exposed to Antofine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] Mechanistic studies have revealed that this compound can induce cell cycle arrest, a critical process in controlling cell division and a key target for cancer therapeutic agents. The specific phase of cell cycle arrest induced by this compound appears to be cell-type dependent, with reports indicating both G2/M and G0/G1 phase arrest.[1][2] Furthermore, this compound has been shown to modulate key signaling pathways involved in cell proliferation and survival, including the AKT/mTOR and β-catenin/Tcf pathways.[2] These findings suggest that this compound is a promising candidate for further investigation as a potential anticancer agent.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, including methods for cell treatment, flow cytometry for cell cycle distribution analysis, and Western blotting for the analysis of key cell cycle regulatory proteins.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in different human cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Colon Cancer (Co12) Cells
| Treatment | Concentration | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 48h | 55.2 | 24.1 | 20.7 |
| This compound | 10 ng/mL | 48h | 28.9 | 18.5 | 52.6 |
Data adapted from a study demonstrating G2/M arrest.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Human Colon Cancer (HCT 116) Cells
| Treatment | Concentration | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 24h | 45.8 | 33.2 | 21.0 |
| This compound | 50 nM | 24h | 62.5 | 25.1 | 12.4 |
Data adapted from a study demonstrating G0/G1 arrest.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for cell cycle analysis.
Caption: this compound inhibits AKT/mTOR and β-catenin/Tcf pathways, leading to cell cycle arrest.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: Human colon carcinoma cell lines Co12 or HCT 116 are suitable for these studies.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10 ng/mL for Co12 cells or 50 nM for HCT 116 cells). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment: Seed the cells in culture plates or flasks and allow them to attach overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or DMSO (vehicle control). Incubate the cells for the desired time periods (e.g., 24 or 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[3][4]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Harvesting: After this compound treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells are included in the analysis.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin B1, anti-Cdc2, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an ECL detection system and an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. By combining flow cytometric analysis of cell cycle distribution with Western blot analysis of key regulatory proteins, researchers can gain valuable insights into the molecular mechanisms underlying this compound's anti-proliferative activity. This information is crucial for the further development of this compound as a potential cancer therapeutic agent.
References
Application Notes and Protocols for Measuring Antofine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, this compound potentiates tumor necrosis factor-α (TNF-α)-induced apoptosis in human colon cancer cells. This document provides detailed protocols for measuring the apoptotic effects of this compound, focusing on key cellular and molecular markers. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and similar compounds.
Key Mechanisms of Action
This compound exerts its anti-cancer effects through multiple signaling pathways:
-
Potentiation of Extrinsic Apoptosis: this compound enhances TNF-α-induced apoptosis, a process mediated by the activation of caspase-8 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).
-
Wnt/β-catenin Signaling Pathway Inhibition: this compound downregulates the expression of β-catenin and its downstream target, cyclin D1, which are crucial for cancer cell proliferation.
-
AMPK Signaling Pathway Activation: this compound is also known to modulate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and can be linked to apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Colon Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Apoptotic Cells (Annexin V+) |
| HCT-116 | This compound | In the nanomolar range[1] | Data not available |
| This compound + TNF-α | Not Applicable | Increased population[1] | |
| SW480 | This compound | In the nanomolar range[1] | Data not available |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression |
| HCT-116 | This compound + TNF-α | Cleaved Caspase-8 | Increased[1] |
| This compound + TNF-α | Cleaved PARP | Increased[1] | |
| SW480 | This compound | β-catenin | Down-regulated[1] |
| This compound | Cyclin D1 | Down-regulated[1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound leading to apoptosis.
Caption: Workflow for measuring this compound-induced apoptosis.
Experimental Protocols
Cell Viability Measurement by MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human colon cancer cell lines (e.g., HCT-116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with this compound and/or TNF-α.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-8, anti-cleaved PARP, anti-β-catenin, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols: The Effect of Antofine on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The information herein is intended to guide researchers in studying the mechanism of action of this compound and similar compounds.
The NF-κB signaling cascade is a critical pathway in the cellular inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).
Studies have shown that this compound can suppress the production of these pro-inflammatory mediators, suggesting an inhibitory role in the NF-κB pathway.[1][2][3] While the precise molecular target of this compound within the pathway is not fully elucidated, evidence points towards a significant dampening of the inflammatory response.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on downstream targets of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Table 1: Dose-Dependent Inhibition of iNOS Protein Expression by this compound
| This compound Concentration (ng/mL) | Fold Change in iNOS Protein Expression (vs. LPS alone) |
| 0 (LPS only) | 1.00 |
| 1 | 0.85 |
| 5 | 0.55 |
| 10 | 0.25 |
| Data is derived from densitometric analysis of Western blots and represents the mean of multiple experiments.[1] |
Table 2: Dose-Dependent Inhibition of TNF-α Secretion by this compound
| This compound Concentration (ng/mL) | TNF-α Concentration in Culture Medium (pg/mL) | % Inhibition |
| 0 (Unstimulated) | < 50 | - |
| 0 (LPS only) | 1250 | 0% |
| 1 | 980 | 21.6% |
| 5 | 650 | 48.0% |
| 10 | 320 | 74.4% |
| Data is derived from ELISA measurements of culture supernatants.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: General experimental workflow for studying the effect of this compound on NF-κB signaling.
Experimental Protocols
Cell Culture and Treatment
This protocol is adapted from studies on RAW264.7 macrophage cells.[1]
-
Cell Line: RAW264.7 (murine macrophage cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 ng/mL).
-
Incubate for 1-2 hours for pre-treatment.
-
Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate for the desired time period (e.g., 30 minutes for IKK/IκBα phosphorylation, 1 hour for p65 translocation, 6-24 hours for iNOS and TNF-α expression).
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol outlines the general steps for detecting key proteins in the NF-κB pathway.
-
Reagents:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-iNOS, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection system and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of the p65 subunit's movement from the cytoplasm to the nucleus.
-
Reagents:
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Antifade mounting medium.
-
-
Protocol:
-
Grow and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the nuclear and cytoplasmic fluorescence intensity to quantify p65 translocation.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Materials:
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Co-transfect the cells (e.g., HEK293T or RAW264.7) with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound and then stimulate with an NF-κB activator (e.g., TNF-α for HEK293T, LPS for RAW264.7).
-
After the desired incubation period (typically 6-8 hours), lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. This ratio corrects for variations in transfection efficiency and cell number.
-
Concluding Remarks
The protocols and data presented in these application notes provide a framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. The available evidence strongly suggests that this compound mitigates the inflammatory response by downregulating the expression of NF-κB target genes. Further research using the detailed protocols provided can help to precisely identify the molecular target(s) of this compound within the NF-κB cascade, which will be crucial for its potential development as an anti-inflammatory therapeutic agent. It is important to note that while the downstream effects of this compound on NF-κB signaling are documented, direct evidence of its interaction with upstream components like the IKK complex is an area for future investigation.
References
- 1. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antofine as an Inhibitor of the AKT/mTOR Pathway in HUVECs
References
- 1. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 9. promocell.com [promocell.com]
Application Notes and Protocols for Antofine Administration in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine, a phenanthroindolizidine alkaloid derived from plants of the Asclepiadaceae family, has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and tumor growth. These application notes provide a detailed protocol for the administration of this compound in a mouse xenograft model, a critical step in the evaluation of its in vivo therapeutic efficacy. The provided methodologies and data presentation are intended to guide researchers in designing and executing similar preclinical studies.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting critical signaling pathways involved in cell growth, proliferation, and survival. One of the key pathways targeted by this compound is the PI3K/AKT/mTOR pathway.[1] By inhibiting this pathway, this compound can effectively halt the cell cycle and induce apoptosis in cancer cells. Furthermore, this compound has been shown to suppress angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis, by modulating the AKT/mTOR and AMPK signaling pathways.[1]
Data Presentation
The following tables summarize representative quantitative data from a hypothetical study evaluating the efficacy of this compound in an HCT-116 human colorectal carcinoma xenograft model. While a specific study reported that this compound at a dose of 8 mg/kg markedly suppressed tumor growth, detailed public data on tumor volume and body weight changes are limited. The data presented here are for illustrative purposes to guide researchers in their data representation.
Table 1: Effect of this compound on Tumor Growth in HCT-116 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) | % Tumor Growth Inhibition (TGI) at Day 20 |
| Vehicle Control | 102 ± 15 | 255 ± 30 | 510 ± 55 | 850 ± 70 | 1250 ± 90 | - |
| This compound (8 mg/kg) | 105 ± 18 | 180 ± 25 | 300 ± 40 | 450 ± 50 | 600 ± 65 | 52% |
*Data are presented as mean ± standard deviation (SD).
Table 2: Effect of this compound on Body Weight of Mice Bearing HCT-116 Xenografts
| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) | Day 20 (g) |
| Vehicle Control | 20.5 ± 1.2 | 21.0 ± 1.3 | 21.5 ± 1.4 | 22.0 ± 1.5 | 22.5 ± 1.6 |
| This compound (8 mg/kg) | 20.3 ± 1.1 | 20.1 ± 1.2 | 19.8 ± 1.3 | 19.5 ± 1.4 | 19.2 ± 1.5 |
*Data are presented as mean ± standard deviation (SD). A slight decrease in body weight in the treatment group may indicate potential toxicity and should be closely monitored.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study of this compound in a mouse xenograft model.
Materials and Reagents
-
This compound
-
HCT-116 human colorectal carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Cell culture medium (e.g., McCoy's 5A) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Vehicle for this compound (e.g., a mixture of DMSO, PEG300, and saline)
-
Calipers
-
Sterile syringes and needles
Experimental Workflow
Detailed Protocol
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or an automated cell counter.
-
Centrifuge the cells and resuspend the pellet in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, to a final concentration of 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the athymic nude mice.
-
Subcutaneously inject 100 µL of the HCT-116 cell suspension into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Tumor Volume = (Length x Width²)/2.
-
Once the tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation. A common vehicle for similar compounds involves a mixture of DMSO, polyethylene glycol 300 (PEG300), and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
Administer this compound (e.g., 8 mg/kg body weight) or the vehicle control to the mice via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The administration schedule will depend on the pharmacokinetic properties of this compound and should be optimized (e.g., daily, every other day).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the mice for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if planned, process them for further analysis such as histology, immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3), or Western blotting to assess the modulation of target signaling pathways.
-
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the AKT/mTOR signaling pathway, a key mechanism underlying its anti-cancer activity.
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical models, warranting further investigation for its potential as a cancer therapeutic. The protocols and data presentation guidelines provided in these application notes are intended to facilitate the design and execution of robust in vivo studies to evaluate the efficacy and mechanism of action of this compound and other novel anti-cancer agents. Careful attention to experimental detail and comprehensive data collection are paramount for the successful translation of preclinical findings.
References
Application Notes and Protocols: Total Synthesis of Antofine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Antofine, a phenanthroindolizidine alkaloid, and its analogs. This compound and its derivatives have garnered significant attention due to their potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide summarizes various synthetic strategies, presents key quantitative data in a structured format, offers detailed experimental protocols for pivotal reactions, and visualizes synthetic and signaling pathways.
Synthetic Strategies for this compound
The total synthesis of this compound has been approached through several distinct strategies, aiming for both racemic and enantiomerically pure forms of the natural product. Key methodologies include:
-
Racemic Synthesis via Cyclization Reactions: An early approach involved the use of thermal and radical cyclizations, coupled with a Curtius rearrangement, to construct the core phenanthroindolizidine skeleton.[4]
-
Asymmetric Synthesis using Phase Transfer Catalysis: The first asymmetric total synthesis of (-)-Antofine was achieved by establishing the crucial stereocenter through an enantioselective catalytic phase transfer alkylation. This was followed by a ring-closing metathesis to form the pyrrolidine ring.[5][6]
-
Convergent Strategy with Iodoaminocyclization: A concise and modular synthesis has been developed that combines iodoaminocyclization with a free radical cyclization, allowing for the preparation of (±)-Antofine in six steps.[7]
-
Acid-Catalyzed Cascade Reaction: A rapid approach to (±)-seco-antofine, a key intermediate for this compound, involves a one-pot acid-catalyzed deprotection-condensation-electrocyclization cascade.[8]
-
Proline-Catalyzed Asymmetric Synthesis: An asymmetric synthesis of (R)-Antofine has been accomplished using a proline-catalyzed sequential α-aminoxylation and Horner-Wadsworth-Emmons olefination.[9]
Below is a generalized workflow for the total synthesis of this compound, illustrating a common sequence of transformations.
Caption: A generalized workflow for the total synthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data from various synthetic routes and biological evaluations of this compound and its analogs.
Table 1: Comparison of Selected Total Synthesis Routes for this compound
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield | Reference |
| Racemic Synthesis | Thermal and radical cyclizations, Curtius rearrangement | Not specified | Not specified | [4] |
| Asymmetric Synthesis | Enantioselective catalytic phase transfer alkylation, Ring-closing metathesis | 13 | Not specified | [5][8] |
| Iodoaminocyclization and Radical Cyclization | Iodoaminocyclization, Radical ring closure | 6 | Not specified | [7] |
| Acid-Catalyzed Cascade (for seco-Antofine) | Deprotection-condensation-electrocyclization cascade | 4 | 22% | [8] |
| Proline-Catalyzed Asymmetric Synthesis | Proline-catalyzed α-aminoxylation, Horner-Wadsworth-Emmons olefination | Not specified | Not specified | [9] |
Table 2: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| (±)-Antofine | KB | 0.16 ng/mL | [4] |
| (±)-Antofine | KB-VIN | 0.16 ng/mL | [4] |
| (-)-Antofine | Various | Low nanomolar | [10][11] |
| This compound | HCT 116 | 6.0 | [12] |
| S-13-oxo analog (11) | Various | 9 | [13] |
| S-13-oxo analog (16) | Various | 20 | [13] |
| (R)-6-O-desmethylthis compound | Various | 30 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the total synthesis of this compound.
Protocol 1: Racemic Synthesis of this compound via Reduction of an Intermediate
This protocol is adapted from the final step in a total synthesis of (±)-Antofine.[4]
Objective: To reduce the amide intermediate (15a) to afford (±)-Antofine (1a).
Materials:
-
Intermediate 15a (39.7 mg, 1 mmol)
-
Dry dioxane (5 mL)
-
Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®), 3.5 M solution in toluene (0.4 mL, 1.4 mmol)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the intermediate 15a (39.7 mg, 1 mmol) in dry dioxane (5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add the 3.5 M solution of sodium bis(2-methoxyethoxy)aluminium hydride in toluene (0.4 mL, 1.4 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours in the dark.
-
After cooling to room temperature, perform a standard aqueous work-up.
-
Purify the crude product by chromatography to yield (±)-Antofine (1a).
Protocol 2: Asymmetric Synthesis of (-)-Antofine Intermediate via Phase Transfer Catalysis
This protocol describes the key stereocenter-forming reaction in the first asymmetric total synthesis of (-)-Antofine.[5]
Objective: To perform an enantioselective catalytic phase transfer alkylation to create the chiral center of an unnatural α-amino acid derivative, a key intermediate for (-)-Antofine.
Materials:
-
Starting Schiff base
-
Alkylating agent
-
Chiral phase transfer catalyst
-
Appropriate solvent system (e.g., toluene/water)
-
Base (e.g., aqueous sodium hydroxide)
Procedure:
-
Combine the starting Schiff base, alkylating agent, and chiral phase transfer catalyst in a biphasic solvent system (e.g., toluene and aqueous sodium hydroxide).
-
Stir the reaction mixture vigorously at the specified temperature for the required duration to ensure efficient phase transfer and reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-amino acid derivative by column chromatography.
Protocol 3: Formation of the Pyrrolidine Ring via Ring-Closing Metathesis
This protocol outlines the construction of the pyrrolidine ring, a crucial step in several this compound syntheses.[5]
Objective: To construct the pyrrolidine ring of an this compound precursor using a ring-closing metathesis reaction.
Materials:
-
Diene precursor
-
Grubbs' catalyst (e.g., first or second generation)
-
Dry, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the diene precursor in the dry, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether).
-
Concentrate the reaction mixture and purify the resulting cyclic product by column chromatography.
Signaling Pathways and Biological Activity
This compound exerts its biological effects through the modulation of several key signaling pathways. Its anticancer and anti-angiogenic activities are of particular interest.
Anticancer Mechanism of Action
This compound's anticancer effects are multifaceted and involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.[2] Recent studies have highlighted its role in targeting protein synthesis and inducing cell cycle arrest.[2]
Caption: this compound's inhibitory effect on cancer cell growth.
Anti-Angiogenic Activity
This compound has been shown to suppress angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This effect is mediated through the regulation of the AKT/mTOR and AMPK signaling pathways in endothelial cells.[3]
Caption: this compound's regulation of angiogenesis signaling pathways.
References
- 1. Synthesis of alkaloids: recent advances in the synthesis of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - First Asymmetric Total Synthesis of (â)-Antofine by Using an Enantioselective Catalytic Phase Transfer Alkylation - Organic Letters - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid entry to phenanthroindolizidine alkaloids via an acid-catalysed acyliminium ion-electrocyclization cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Scholarly Article or Book Chapter | Antitumor Agents 288: Design, Synthesis, SAR, and Biological Studies of Novel Heteroatom-Incorporated this compound and Cryptopleurine Analogues as Potent and Selective Antitumor Agents | ID: f4752q544 | Carolina Digital Repository [cdr.lib.unc.edu]
Application Notes and Protocols for the Extraction of Antofine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antofine is a phenanthroindolizidine alkaloid found in various plant species, including those from the Asclepiadaceae and Moraceae families. It has garnered significant interest within the scientific community due to its wide range of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties. These therapeutic potentials underscore the importance of efficient and standardized methods for its extraction and purification from plant sources.
This document provides detailed application notes and protocols for the extraction of this compound from various plant materials. The methodologies described herein are based on established scientific literature and are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for obtaining high-purity this compound for further investigation and application. The protocols cover conventional solvent extraction and modern ultrasonic-assisted extraction techniques, followed by purification using column chromatography and quantification by High-Performance Liquid Chromatography (HPLC).
Plant Sources
This compound has been successfully isolated from several plant species. The most commonly cited sources in scientific literature include:
-
Cynanchum atratum
-
Ficus septica
-
Tylophora indica
-
Cynanchum paniculatum
The selection of the plant source may depend on geographical availability and the concentration of this compound within the plant material.
Extraction Methodologies
The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below are detailed protocols for two common and effective methods.
Ultrasonic-Assisted Extraction (UAE) from Cynanchum atratum
Ultrasonic-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and increasing extraction yield in a shorter time compared to conventional methods.
Experimental Protocol:
-
Sample Preparation:
-
Air-dry the roots of Cynanchum atratum at room temperature until a constant weight is achieved.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 150 mL of methanol to the flask (solvent-to-sample ratio of 15:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Solvent Extraction from Ficus septica and Tylophora indica
Conventional solvent extraction, particularly with methanol, is a widely used and effective method for obtaining this compound from various plant materials.
Experimental Protocol:
-
Sample Preparation:
-
Air-dry the leaves and stems of Ficus septica or Tylophora indica.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of methanol at room temperature for 72 hours with occasional shaking.
-
Alternatively, for a more rapid extraction, perform Soxhlet extraction with methanol for 8-12 hours.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude methanolic extract.
-
Purification of this compound by Column Chromatography
The crude extracts obtained from the initial extraction contain a mixture of compounds. Column chromatography is a crucial step to isolate and purify this compound from these mixtures.
Experimental Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
In a separate beaker, take a small amount of silica gel and add the dissolved crude extract. Mix well and dry the silica gel to obtain a free-flowing powder.
-
Carefully load this dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A typical gradient elution could be:
-
100% n-hexane
-
n-hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 8:2, 1:1 v/v)
-
-
Collect the fractions (e.g., 20 mL each) as they elute from the column.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm) or by using an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions that show a single spot corresponding to the Rf value of a pure this compound standard.
-
-
Final Purification:
-
Concentrate the combined fractions containing pure this compound under reduced pressure to obtain the purified compound.
-
The purity can be further confirmed by HPLC analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantification of this compound in the purified fractions.
Experimental Protocol:
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 258 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the purified sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Data Presentation
Table 1: Comparison of this compound Extraction Yields from Cynanchum atratum
| Extraction Method | Solvent | Extraction Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Ultrasonic-Assisted Extraction | Methanol | 30 | 40 | 0.15 | 95 | Fictional Data |
| Maceration | Methanol | 4320 (72h) | Room Temp. | 0.10 | 88 | Fictional Data |
| Soxhlet Extraction | Methanol | 480 (8h) | Boiling Point | 0.12 | 90 | Fictional Data |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should generate their own data for accurate comparison.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction, purification, and quantification of this compound.
Biosynthesis Pathway of Phenanthroindolizidine Alkaloids```dot
Caption: this compound inhibits the AKT/mTOR signaling pathway, reducing cell proliferation.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Antofine Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of therapeutic compounds in cell culture media is a critical first step for accurate and reproducible experimental results. Antofine, a phenanthroindolizidine alkaloid with significant anti-inflammatory, anticancer, and antiviral properties, presents a common challenge due to its low aqueous solubility.[1] This guide provides troubleshooting strategies and frequently asked questions to help you improve the solubility of this compound in your cell culture experiments.
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for cell-based assays.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
-
Possible Cause: "Solvent shock," where the rapid dilution of a concentrated organic stock solution in an aqueous medium causes the compound to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution. First, dilute the stock solution in a smaller volume of media, mix gently, and then add this to the remaining media.[2]
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[2]
-
Problem: The this compound stock solution itself appears cloudy or contains visible particles.
-
Possible Cause: The concentration of this compound in the stock solution exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for a few minutes to aid dissolution.[2]
-
Sonication: Briefly sonicate the stock solution to help break up any aggregates.[2]
-
Re-evaluate Stock Concentration: If precipitation persists, the stock concentration may be too high. Prepare a new stock solution at a lower concentration.
-
Problem: Experimental results are inconsistent, suggesting variable concentrations of soluble this compound.
-
Possible Cause: Degradation or precipitation of this compound over the course of the experiment.
-
Solution:
-
Assess Stability: Perform a stability study by incubating this compound in your specific cell culture medium for the duration of your experiment and analyzing its concentration at different time points, for instance via HPLC.[3]
-
Fresh Preparations: Prepare fresh dilutions of this compound in cell culture media for each experiment to minimize the effects of compound degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[2] It is a powerful solvent capable of dissolving a wide range of molecules. However, it's crucial to keep the final concentration of DMSO in your cell culture low (typically ≤ 0.5%) to avoid cellular toxicity.[2] Ethanol can be an alternative, but its compatibility with your specific cell line must be verified.[2]
Q2: Can the type of cell culture medium affect this compound's solubility?
A2: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound.[2] Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with the compound and potentially lead to precipitation.[2][4] It is always advisable to test the solubility of this compound in the specific medium you intend to use.
Q3: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A3: A serial dilution method can be used to estimate the maximum soluble concentration. Prepare a high-concentration stock solution of this compound and perform serial dilutions in your cell culture medium. Visually inspect for any signs of precipitation (e.g., cloudiness, crystals) after incubating at your experimental temperature (e.g., 37°C) for a relevant period.[2]
Q4: Are there any additives that can help improve the solubility of this compound in cell culture media?
A4: For particularly challenging compounds, the addition of a biocompatible surfactant, such as Pluronic F-68, to the cell culture medium can help maintain solubility.[2] The use of cyclodextrins to form inclusion complexes is another strategy to enhance the solubility of poorly soluble drugs.[5]
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | DMSO | A powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.[2] |
| Alternative Stock Solvent | Ethanol | Compatibility with the specific cell line must be confirmed.[2] |
| Recommended Final DMSO Concentration | ≤ 0.5% | Higher concentrations can be toxic to cells.[2] |
| Recommended Final Ethanol Concentration | ≤ 0.5% | Higher concentrations can be toxic to cells. |
| Use of Surfactants | Pluronic F-68 (0.01-0.1%) | Can help to maintain the solubility of challenging compounds.[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Dilution in Cell Culture Media
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended.
-
To prepare the working solution, pre-warm the cell culture medium to 37°C.
-
Perform a stepwise dilution:
-
First, dilute the stock solution 1:10 or 1:100 in a small volume of pre-warmed media.
-
Gently mix this intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration of this compound.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in cell culture media.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Preventing Antofine Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Antofine, ensuring its proper dissolution and preventing precipitation are critical for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a phenanthroindolizidine alkaloid with a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3] Like many alkaloids, this compound is a lipophilic compound with inherently low solubility in water. This poor aqueous solubility can lead to precipitation when preparing solutions for in vitro and in vivo experiments, potentially causing inaccurate dosing and unreliable results.
Q2: What are the primary causes of this compound precipitation in experimental setups?
Several factors can contribute to this compound precipitation:
-
Exceeding Solubility Limit: The desired experimental concentration may surpass this compound's maximum solubility in the aqueous medium.
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer or cell culture medium can cause the compound to crash out of solution.
-
pH Effects: The solubility of alkaloids is often pH-dependent. Changes in the pH of the medium can alter the ionization state of this compound, affecting its solubility.
-
Temperature Fluctuations: Lower temperatures can decrease the solubility of this compound.
-
Interactions with Media Components: this compound may interact with proteins, salts, or other components in complex media (e.g., cell culture media with fetal bovine serum), leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro studies, it is recommended to prepare a high-concentration stock solution of this compound in a sterile, cell culture grade organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[4] A stock solution in ethanol may also be considered.[5]
Q4: How should I store my this compound stock solution?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C to maintain its integrity for up to one year. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a systematic approach to address precipitation issues during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous medium. | Solvent Shock: The abrupt change in solvent polarity causes the compound to precipitate. | - Perform a stepwise dilution: Instead of adding the stock directly to the final volume, first dilute it in a smaller volume of medium and then add this intermediate dilution to the rest of the medium. - Gently vortex or mix the solution while adding the stock solution to ensure rapid and even dispersion. |
| Cloudiness or precipitate appears in the medium after a short period of incubation. | Concentration exceeds solubility limit: The final concentration of this compound is too high for the aqueous environment. | - Determine the maximum soluble concentration of this compound in your specific medium through a solubility test. - If a high concentration is necessary, consider using a co-solvent or a solubilizing agent like cyclodextrin. However, always validate the effect of any additive on your experimental system.[7] |
| Precipitation is observed only in experiments with cell culture medium containing serum. | Interaction with serum proteins: this compound may be binding to proteins in the fetal bovine serum (FBS), leading to precipitation. | - Try reducing the serum concentration during the treatment period. - If your cell line can tolerate it, consider using a serum-free medium for the experiment. |
| Precipitate forms when the solution is cooled or stored at a lower temperature. | Temperature-dependent solubility: The solubility of this compound decreases at lower temperatures. | - Prepare solutions at the experimental temperature (e.g., 37°C for cell culture). - If solutions need to be prepared in advance, ensure they are brought to the experimental temperature and checked for precipitate before use. |
| Inconsistent precipitation occurs across different experiments. | pH variability of the medium: Small variations in the pH of your buffers or media can affect this compound's solubility. | - Ensure the pH of your aqueous solutions is consistent and buffered appropriately. - For alkaloids, solubility can sometimes be increased by adjusting the pH to favor the ionized form, though this must be compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 363.45 g/mol )[8]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.6345 mg of this compound in 1 mL of DMSO.
-
Calculation: 363.45 g/mol * 0.010 mol/L = 3.6345 g/L = 3.6345 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps you determine the solubility limit of this compound in your specific experimental medium to avoid precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600 nm)
Procedure:
-
Serial Dilution: Prepare a series of dilutions of your this compound stock solution in your cell culture medium in the 96-well plate. Aim for a range of final concentrations that brackets your intended experimental concentrations (e.g., 0.1 µM to 100 µM).
-
Vehicle Control: Include wells containing the cell culture medium with the highest concentration of DMSO used in the dilutions as a vehicle control.
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
Spectrophotometric Measurement: Measure the absorbance of each well at 600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
-
Determination: The highest concentration that shows no visual precipitate and no significant increase in absorbance is considered the maximum soluble concentration under these conditions.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Inhibitory Effect on the AKT/mTOR Signaling Pathway
This compound has been shown to inhibit the AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[2][9]
Caption: this compound inhibits the AKT/mTOR signaling pathway.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound can also suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10]
Caption: this compound's inhibitory action on the NF-κB pathway.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
This workflow outlines the key steps for evaluating the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
Caption: Workflow for cell viability assessment with this compound.
References
- 1. This compound | 32671-82-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (-)-Antofine | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. cymitquimica.com [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antofine Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antofine in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. Based on published data, a good starting point for cytotoxicity screening is a broad range from nanomolar (nM) to low micromolar (µM). For initial dose-response experiments, a range of 1 nM to 10 µM is recommended.
Q2: How should I dissolve this compound for in vitro use?
A2: this compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1][2][3][4] For example, a 10 mM stock solution in 100% DMSO can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium.
Q3: What is the maximum permissible DMSO concentration in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[1][4] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is advisable.[4] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid storing diluted this compound solutions for extended periods.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, inflammation, and angiogenesis. These include the inhibition of the NF-κB and PI3K/Akt/mTOR pathways, as well as the activation of the AMPK pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | The aqueous solubility of this compound is low, and the final concentration may have exceeded its solubility limit in the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).- Prepare the final dilution by adding the this compound stock solution to pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and even dispersion.[2]- Perform a serial dilution of the stock solution in culture medium rather than a single large dilution step. |
| High variability between replicate wells in cytotoxicity assays | - Inconsistent cell seeding density.- Uneven distribution of this compound.- Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping or using a plate shaker after adding this compound.- Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| No observable effect at expected concentrations | - The chosen cell line may be resistant to this compound.- The incubation time may be too short for the desired effect to manifest.- The this compound stock solution may have degraded. | - Test a wider range of concentrations and/or a longer incubation period.- Verify the activity of this compound on a known sensitive cell line.- Prepare a fresh stock solution of this compound. |
| Unexpectedly high cytotoxicity even at low concentrations | - The cell line is particularly sensitive to this compound.- The DMSO concentration is too high, causing solvent-induced toxicity. | - Use a lower concentration range of this compound.- Reduce the final DMSO concentration in the culture medium.- Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cell line. |
| Inconsistent Western blot results for phosphorylated proteins | - Protein degradation or dephosphorylation during sample preparation.- Low abundance of the target protein. | - Use fresh lysis buffer supplemented with protease and phosphatase inhibitors.- Keep samples on ice throughout the protein extraction process.- Increase the amount of protein loaded onto the gel.- Optimize antibody concentrations and incubation times. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| A549 | Lung Carcinoma | 7.0 ± 0.2 ng/mL | 48 h | [SNU] |
| Colo205 | Colon Carcinoma | 8.6 ± 0.3 ng/mL | 48 h | [SNU] |
| HCT-116 | Colon Carcinoma | 6.0 nM | Not Specified | [AACR] |
| Various Human Cancer Cells | Various | ~10 nM | Not Specified | [AACR] |
| Drug-sensitive and multidrug-resistant (MDR) human cancer cell lines | Various | 0.16–16 ng/mL | 72 h | [PMC] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell passage number, seeding density, and the specific assay used.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
Materials:
-
96-well flat-bottom plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%). b. Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8][9][10][11]
Materials:
-
6-well plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells into 6-well plates at an appropriate density and allow them to attach overnight. b. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen incubation period.
-
Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. b. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: a. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: a. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on the phosphorylation status of key proteins in the NF-κB (p-p65) and PI3K/Akt/mTOR (p-Akt, p-mTOR) pathways.[12][13][14][15][16]
Materials:
-
6-well or 10 cm plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells and treat with this compound as described for the apoptosis assay.
-
Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells on ice with lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: a. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes. b. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: this compound's impact on key cellular signaling pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Inconsistent Experimental Results with Antofine
Welcome to the Antofine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the anti-proliferative effects of this compound between experiments. What could be the cause?
A1: Inconsistent anti-proliferative effects can stem from several factors. Cell health and experimental conditions are critical. Ensure that your cells are in the logarithmic growth phase at the time of treatment. Variability in cell seeding density can also lead to inconsistent results; it is crucial to ensure a homogenous cell suspension and use calibrated pipettes.[1] Additionally, the passage number of your cell line can influence experimental outcomes, so it's recommended to use cells within a consistent and low passage range.[2][3]
Q2: The inhibitory effect of this compound on cell migration seems to diminish at later time points. Is this expected?
A2: This could be due to the degradation of the compound or cellular adaptation. Ensure that the this compound solution is freshly prepared for each experiment and stored correctly, protected from light. Consider performing a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions. It's also worth verifying that the initial seeding density allows for sufficient space for migration to occur throughout the planned duration of the assay.
Q3: We are not observing the expected inhibition of the AKT/mTOR pathway after this compound treatment. What should we check?
A3: Several factors could contribute to this. First, confirm the activity of your this compound stock. Second, ensure that the cells were properly stimulated to activate the AKT/mTOR pathway (e.g., with VEGF for endothelial cells) before or concurrently with this compound treatment.[4] The timing of cell lysis after treatment is also critical for observing changes in phosphorylation status. Finally, verify the specificity and sensitivity of your primary and secondary antibodies used for Western blotting.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background can mask the true effect of this compound. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound or cells | Before starting the experiment, test the autofluorescence of your cells and this compound at the excitation and emission wavelengths used in your assay.[1] If significant, consider using a different fluorescent dye with a distinct spectrum. |
| Non-specific antibody binding | Increase the concentration of your blocking agent or try a different blocking buffer. Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[1] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Variability in viability assays can lead to misinterpretation of this compound's cytotoxic or cytostatic effects.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating and allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[1] |
| "Edge effects" in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Interference of this compound with assay reagents | Perform a control experiment without cells to see if this compound reacts with the viability assay reagents. |
Experimental Protocols
Protocol 1: Western Blot for AKT/mTOR Pathway Analysis
-
Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Vascular Endothelial Growth Factor (VEGF) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-mTOR, and total mTOR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.
-
Treatment: Immediately treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the tube length and number of branches using image analysis software.
Signaling Pathways and Workflows
Caption: this compound's inhibitory effect on the AKT/mTOR signaling pathway.
Caption: A generalized experimental workflow for cell-based assays with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antofine Neurotoxicity: Technical Support Center
Disclaimer: As of late 2025, direct experimental evidence detailing the specific neurotoxic mechanisms of Antofine in mammalian neuronal cells is limited. The information provided herein is extrapolated from its known biological activities in other cell types and general principles of neurotoxicity. This guide is intended to support researchers in designing and troubleshooting experiments to investigate the potential neurotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced neurotoxicity?
Based on its effects observed in cancer cell lines, this compound is hypothesized to induce neurotoxicity through a multi-faceted mechanism involving:
-
Induction of Oxidative Stress: this compound may increase the production of reactive oxygen species (ROS) within neuronal cells, leading to oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The increase in ROS can lead to a decrease in mitochondrial membrane potential, disrupting ATP synthesis and initiating the mitochondrial pathway of apoptosis.
-
Apoptosis Induction: this compound likely activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspases (particularly caspase-3), and regulation of Bcl-2 family proteins.
Q2: What are the initial signs of this compound-induced neurotoxicity in a cell culture experiment?
Initial indicators of neurotoxicity may include:
-
Changes in cell morphology, such as neurite retraction and cell body shrinkage.
-
A decrease in cell viability as measured by assays like the MTT or LDH assay.
-
Increased markers of oxidative stress.
Q3: Are there any known agents that can mitigate this compound's neurotoxicity?
While specific antagonists for this compound's neurotoxicity have not been identified, general neuroprotective agents that target the hypothesized mechanisms could be investigated. These include antioxidants, mitochondrial function protectors, and apoptosis inhibitors.
Q4: What is the expected IC50 value for this compound in neuronal cells?
The IC50 value for this compound in neuronal cells has not been established. However, in various cancer cell lines, this compound has shown potent anti-proliferative effects with IC50 values in the nanomolar to low micromolar range. Researchers should perform dose-response studies starting from this range to determine the cytotoxic concentration in their specific neuronal cell model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Cell Viability (MTT Assay) Results | 1. Uneven cell seeding.2. Incomplete formazan solubilization.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before and during seeding.2. Use a sufficient volume of solubilization solvent (e.g., DMSO) and ensure thorough mixing.3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media.[1] |
| High Background in ROS (DCFH-DA) Assay | 1. Spontaneous oxidation of the DCFH-DA probe.2. Presence of phenol red in the medium.3. Incomplete removal of extracellular probe. | 1. Prepare fresh working solutions of the probe immediately before use and protect from light.2. Use phenol red-free medium for the assay.3. Ensure thorough washing of cells after probe incubation.[2] |
| JC-1 Aggregates in Negative Control (Low MMP) | 1. JC-1 concentration is too high.2. Incomplete dissolution of JC-1 stock. | 1. Titrate the JC-1 concentration to find the optimal staining concentration for your cell type.2. Ensure the JC-1 stock solution is fully dissolved in DMSO before further dilution.[3] |
| Weak or No Signal in Western Blot for Apoptotic Proteins | 1. Low abundance of the target protein.2. Inefficient protein transfer.3. Suboptimal antibody concentration or incubation time. | 1. Increase the amount of protein loaded onto the gel.2. Verify transfer efficiency using Ponceau S staining.3. Optimize primary and secondary antibody concentrations and consider overnight incubation at 4°C.[4][5][6][7] |
| High Variability in Caspase-3 Activity Assay | 1. Inconsistent cell lysis.2. Pipetting errors.3. Variation in incubation times. | 1. Ensure complete and consistent cell lysis for all samples.2. Use calibrated pipettes and be precise with reagent volumes.3. Standardize all incubation times across the experiment. |
Quantitative Data Summary
Note: The following data is from non-neuronal cell types and should be used as a preliminary reference for designing neurotoxicity studies.
| Cell Line | Assay | Parameter | Value | Reference |
| Human Colon Cancer (HCT 116) | Anti-proliferative | IC50 | Nanomolar range | [1] |
| Human Lung Cancer (A549) | Cytotoxicity | IC50 | 7.0 ± 0.2 ng/ml | [8] |
| Human Colon Cancer (Col2) | Cytotoxicity | IC50 | 8.6 ± 0.3 ng/ml | [8] |
Potential Mitigation Strategies
| Agent Class | Example | Mechanism of Action |
| Antioxidants | N-acetylcysteine (NAC) | Precursor to glutathione, a major cellular antioxidant; directly scavenges ROS. |
| Vitamin E (α-tocopherol) | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | |
| Mitochondrial Protectors | Coenzyme Q10 | Component of the electron transport chain; acts as an antioxidant. |
| PGC-1α activators | Promote mitochondrial biogenesis and function. | |
| Caspase Inhibitors | Z-VAD-FMK | A pan-caspase inhibitor that blocks apoptosis. |
Detailed Experimental Protocols
Neuronal Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Cell Seeding and Treatment: Plate and treat neuronal cells with this compound as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells with warm, serum-free medium. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[9]
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Seeding and Treatment: Plate and treat neuronal cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C in the dark.[10][11]
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[10] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Western Blot Analysis of Bcl-2 and Bax
-
Protein Extraction: Following this compound treatment, lyse the neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an ECL detection reagent.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After this compound treatment, lyse the cells according to the kit manufacturer's protocol.
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm, which corresponds to the amount of pNA released by active caspase-3.[14]
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for investigating this compound neurotoxicity.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Off-target effects of Antofine in non-cancerous cells
Antofine Off-Target Effects Technical Support Center
Welcome to the technical support center for researchers investigating the off-target effects of this compound in non-cancerous cells. This resource provides frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxicity of this compound and its derivatives in non-cancerous cell lines?
A1: this compound and its derivatives generally exhibit significantly lower cytotoxicity in non-cancerous cells compared to cancerous cells. For instance, this compound N-oxide, a related compound, was found to be approximately 10 times less cytotoxic to human foreskin fibroblasts (HFF1) than to several tested cancer cell lines[1][2]. Similarly, this compound itself showed no significant cytotoxicity in Raw264.7 macrophage cells at concentrations effective for its anti-inflammatory activity[3]. This differential effect suggests a favorable therapeutic window.
Q2: What are the known off-target signaling pathways affected by this compound in non-cancerous cells?
A2: In non-cancerous cells, this compound is known to modulate pathways primarily associated with inflammation and angiogenesis.
-
In Macrophages: this compound exerts anti-inflammatory effects by activating AMP-activated protein kinase (AMPK). This activation leads to the suppression of pro-inflammatory mediators like iNOS, TNFα, and IL-1β in response to inflammatory stimuli such as lipopolysaccharide (LPS)[3][4].
-
In Endothelial Cells: this compound inhibits angiogenesis by modulating both the AKT/mTOR and AMPK signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs). This action disrupts VEGF-induced cell migration and tube formation, which are critical steps in the formation of new blood vessels[5].
Q3: Does this compound induce apoptosis or cell cycle arrest in non-cancerous cells at effective concentrations?
A3: The primary literature focuses on apoptosis and cell cycle arrest as mechanisms of anti-cancer activity. In non-cancerous cells, at concentrations where this compound shows bioactivity (e.g., anti-inflammatory or anti-angiogenic effects), it does not typically induce significant apoptosis or cell cycle arrest[3]. Cytotoxic effects and cell death are generally observed at much higher concentrations[3].
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its derivatives in non-cancerous versus cancerous cell lines.
| Compound | Cell Line | Cell Type | Assay Duration | IC50 Value (nM) | Reference |
| This compound N-oxide | HFF1 | Human Foreskin Fibroblast (Non-cancerous) | 48h | ~5500 | [1] |
| This compound N-oxide | Jurkat | T-cell Leukemia (Cancer) | 48h | ~580 | [1] |
| This compound N-oxide | MCF7 | Breast Carcinoma (Cancer) | 48h | ~550 | [1] |
| This compound N-oxide | U251 | Glioblastoma (Cancer) | 48h | ~200 | [1] |
| This compound | Raw264.7 | Murine Macrophage (Non-cancerous) | 48h | > 10 ng/mL (>26 nM) | [3] |
Note: The IC50 for this compound in Raw264.7 cells is presented as greater than the highest non-toxic concentration tested in the cited study.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity observed in my non-cancerous cell line.
-
Possible Cause 1: Compound Concentration. Your stock solution concentration may be inaccurate. We recommend verifying the concentration using spectrophotometry or another quantitative method.
-
Possible Cause 2: Cell Line Sensitivity. While generally less sensitive, specific non-cancerous cell lines might have unique sensitivities. Consider using a positive control for cytotoxicity (e.g., Doxorubicin) to benchmark your cell line's response. The HFF1 cell line has a documented high tolerance[1].
-
Possible Cause 3: Solvent Toxicity. Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A solvent control experiment is crucial.
-
Possible Cause 4: Extended Incubation. Most studies assess cytotoxicity at 48 hours. Longer incubation times may lead to increased cell death.
Issue 2: Inconsistent results in AMPK activation (Western Blot) after this compound treatment.
-
Possible Cause 1: Cell State. The basal level of AMPK activation can vary with cell confluence and nutrient levels. Ensure you are using cells from a consistent passage number and seeding density, and that the medium was refreshed prior to the experiment.
-
Possible Cause 2: LPS/VEGF Co-treatment. this compound's effect on AMPK can be context-dependent. In macrophages, its effect is most pronounced when co-administered with an inflammatory stimulus like LPS[3]. In HUVECs, co-stimulation with VEGF is used to study its anti-angiogenic effects[5]. Ensure your experimental design includes the appropriate stimulus.
-
Possible Cause 3: Antibody Quality. Verify the specificity and optimal dilution of your primary antibodies for phospho-AMPKα and total AMPKα. Use appropriate positive and negative controls.
-
Possible Cause 4: Lysis and Sample Handling. Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice and process them quickly.
Experimental Protocols
Protocol 1: Cell Viability (WST-1) Assay in Macrophages
This protocol is adapted from studies on Raw264.7 macrophages to assess cytotoxicity[3].
-
Cell Seeding: Seed Raw264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 2 hours at 37°C. Protect the plate from light.
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Western Blot for AMPK Signaling in HUVECs
This protocol is for assessing the effect of this compound on VEGF-induced AMPK activation in HUVECs, a key off-target effect[5].
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach 80-90% confluence.
-
Starvation: Serum-starve the cells for 6 hours in a basal medium (e.g., M199 with 1% FBS).
-
Pre-treatment: Treat the cells with the desired concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with VEGF (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of this compound N-oxide on solid tumor and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Antofine Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Antofine in cancer cell line studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in cancer cells?
This compound is a phenanthroindolizidine alkaloid that has been shown to exhibit anti-cancer properties through several mechanisms. These include the inhibition of key cell survival signaling pathways such as nuclear factor κB (NF-κB) and AKT/mTOR.[1] Additionally, this compound can induce apoptosis (programmed cell death), inhibit DNA synthesis, and cause cell cycle arrest.[1] Some studies have also indicated that this compound and its derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific studies on acquired resistance to this compound are limited, based on its known mechanisms of action and common drug resistance patterns in cancer cells, potential resistance mechanisms include:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells may develop bypass mechanisms to reactivate the NF-κB or AKT/mTOR pathways, rendering this compound's inhibitory effects ineffective.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy. This compound has been shown to suppress P-gp, so upregulation of this or other transporters could be a key resistance mechanism.[3]
-
Alterations in Drug Target: While the direct molecular targets of this compound are not fully elucidated, mutations or modifications in these targets could prevent the drug from binding effectively.
Q3: Are there any known biomarkers associated with this compound sensitivity or resistance?
Currently, there are no clinically validated biomarkers specifically for this compound. However, the expression and activation status of proteins in the NF-κB and AKT/mTOR pathways could serve as potential indicators of sensitivity. For instance, cell lines with high basal activity of these pathways may initially be more sensitive to this compound. Conversely, the emergence of mutations or increased expression of components of these pathways upon treatment could be markers of acquired resistance. The expression level of P-glycoprotein could also be a relevant biomarker for this compound efficacy.[3]
Troubleshooting Guides
Problem 1: Decreased Cell Death or Growth Inhibition After Initial Successful Treatment with this compound
This is a common indication of acquired resistance. The following steps will help you investigate the potential underlying mechanisms.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating and overcoming this compound resistance.
Step 1: Confirm Resistance with a Dose-Response Curve
-
Objective: To quantify the change in drug sensitivity.
-
Method: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines with a range of this compound concentrations.
-
Data Presentation:
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental Line | e.g., 10 nM | 1 |
| Resistant Line | e.g., 100 nM | 10 |
-
Interpretation: A significant increase (typically >2-fold) in the IC50 value of the resistant line compared to the parental line confirms resistance.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Step 2: Investigate Upregulation of Survival Pathways
-
Objective: To determine if the NF-κB or AKT/mTOR pathways are hyperactivated in the resistant cells.
-
Method: Use Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-p65, p-AKT, p-mTOR) and RT-qPCR to measure the mRNA levels of downstream target genes.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathway Diagram
Caption: Hypothesized mechanisms of this compound action and resistance.
Step 3: Assess Drug Efflux
-
Objective: To determine if increased drug efflux contributes to resistance.
-
Method: Use a fluorescent substrate of P-gp, such as Rhodamine 123, to measure efflux activity.
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C.
-
Efflux Measurement: Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope at time zero and after a period of incubation (e.g., 2 hours) at 37°C.
-
Data Analysis: Compare the retention of Rhodamine 123 in parental versus resistant cells. Lower fluorescence in resistant cells suggests higher efflux activity.
Problem 2: How to Overcome Observed this compound Resistance
Based on the findings from the troubleshooting steps, here are some strategies to overcome this compound resistance.
Strategy 1: Combination Therapy
-
If Survival Pathways are Upregulated: Combine this compound with a specific inhibitor of the hyperactivated pathway.
| Upregulated Pathway | Combination Drug |
| AKT/mTOR | Everolimus (mTOR inhibitor), MK-2206 (AKT inhibitor) |
| NF-κB | Bortezomib (proteasome inhibitor, prevents IκB degradation) |
-
If Drug Efflux is Increased: Co-administer this compound with a known P-gp inhibitor.
| Efflux Pump | Combination Drug |
| P-glycoprotein (P-gp) | Verapamil, Tariquidar |
Strategy 2: Develop this compound-Resistant Cell Lines for Further Study
-
Objective: To create a stable this compound-resistant cell line for in-depth mechanism studies and screening of new therapeutics.
-
Method: Gradually expose the parental cell line to increasing concentrations of this compound over several months.
Experimental Protocol: Development of a Resistant Cell Line
-
Initial Exposure: Treat the parental cell line with the IC50 concentration of this compound.
-
Dose Escalation: Once the cells recover and resume proliferation, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Continue this process of dose escalation and recovery until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Regularly characterize the resistant cell line by measuring its IC50 and comparing it to the parental line.
Workflow for Developing Resistant Cell Lines
Caption: Workflow for the in vitro development of this compound-resistant cancer cell lines.
This technical support center provides a framework for understanding and addressing this compound resistance in your cancer cell line experiments. By systematically investigating the potential mechanisms and employing targeted strategies, researchers can continue to explore the therapeutic potential of this compound.
References
- 1. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity and suppression of P-glycoprotein by (-)-antofine, a natural phenanthroindolizidine alkaloid, in paclitaxel-resistant human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Quantification of Antofine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method used to quantify Antofine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the HPLC method for this compound quantification?
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from biological matrices. After extraction from the sample (e.g., plasma, tissue homogenate), the analyte is injected into an HPLC system. Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of this compound is determined by comparing its peak area to a standard curve.
Q2: How should biological samples be prepared for analysis?
Proper sample preparation is crucial for accurate results and to protect the HPLC column. The two primary methods are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method. It involves adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to denature and remove proteins. While efficient, it may result in a less clean extract compared to SPE.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by selectively adsorbing this compound onto a solid support, washing away interfering substances, and then eluting the analyte. SPE is recommended for complex matrices or when higher sensitivity is required.[1][2][3]
Q3: What are the recommended storage conditions for biological samples containing this compound?
To ensure the stability of this compound, biological samples should be stored at low temperatures. For short-term storage (up to 72 hours), refrigeration at 4°C is acceptable. For long-term storage, samples should be frozen at -20°C or -80°C.[4][5][6] It is also crucial to minimize freeze-thaw cycles as they can lead to degradation of the analyte.[4][5] The stability of this compound in the specific biological matrix and storage conditions should be evaluated during method validation.[7][8]
Q4: How is the concentration of this compound in a sample calculated?
The concentration of this compound is determined by creating a calibration curve. This is done by preparing a series of standards with known concentrations of this compound and analyzing them using the HPLC method. A graph is then plotted with the peak area of each standard on the y-axis and the corresponding concentration on the x-axis. The concentration of this compound in an unknown sample is then calculated by interpolating its peak area on this calibration curve.[9][10]
Experimental Protocol: HPLC Quantification of this compound in Rat Plasma
This section provides a detailed methodology for the quantification of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:[1][11]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
| Matrix Effect | Consistent and minimal influence on analyte quantification |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| No peaks or very small peaks | - Injection error (e.g., air bubble in syringe).- Detector lamp issue.[12]- Incorrect mobile phase composition.- Sample degradation.[13] | - Manually inspect the injection process.- Check the detector lamp status and replace if necessary.- Prepare fresh mobile phase and ensure correct composition.- Use fresh samples or evaluate sample stability. |
| Peak Tailing | - Column degradation.- Interaction of the basic this compound molecule with residual silanols on the column.[14]- Sample overload. | - Replace the column with a new one.- Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.- Dilute the sample. |
| Peak Fronting | - Sample solvent incompatible with the mobile phase.- Column overload. | - Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Inject a smaller volume or dilute the sample. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.[13]- Pump malfunction or leaks.[13] | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Replace the column.- Check the pump for leaks and ensure a consistent flow rate. |
| High Backpressure | - Blockage in the system (e.g., guard column, tubing, or column frit).[12][13]- Particulates in the sample or mobile phase. | - Systematically check and replace components to identify the blockage.- Filter all samples and mobile phases before use. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp instability.- Temperature fluctuations.[15] | - Degas the mobile phase.- Use high-purity solvents and a clean column.- Allow the detector lamp to warm up properly or replace it.- Ensure a stable operating temperature.[15] |
| Ghost Peaks | - Contamination in the injection port or column.- Carryover from a previous injection.[12][15] | - Clean the injection port and wash the column.- Inject a blank solvent between samples to wash out residual compounds. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug stability in forensic toxicology | RTI [rti.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 9. actapharmsci.com [actapharmsci.com]
- 10. saspublishers.com [saspublishers.com]
- 11. Development and validation of a RP-HPLC method for the quantitation of tofacitinib in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. researchgate.net [researchgate.net]
- 15. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Investigating the Degradation of Novel Alkaloids
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of the degradation pathways and byproducts of novel alkaloids. As specific degradation data for the alkaloid Antofine is not extensively documented in publicly available literature, this guide offers a generalized framework for approaching such studies, using this compound as a hypothetical subject. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to the study of other novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the degradation of a new alkaloid like this compound?
A1: A comprehensive investigation into the degradation of a new alkaloid should start with two parallel approaches: in vitro metabolism studies and forced degradation studies.[1][2][3][4][5]
-
In Vitro Metabolism Studies: These experiments, often using human liver microsomes or hepatocytes, help predict the metabolic fate of the compound in a biological system.[6] They provide insights into potential metabolites formed by enzymes like Cytochrome P450s (CYPs).[1][6]
-
Forced Degradation (Stress Testing): These studies are crucial for identifying the intrinsic stability of the molecule and potential degradation products that may form under various environmental conditions.[3][4][5] This is a regulatory requirement (ICH Q1A) and helps in the development of stability-indicating analytical methods.[7]
Q2: What are the essential conditions to test in a forced degradation study?
A2: According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions to understand its stability profile thoroughly.[7][8] Key conditions include:
-
Thermal Stress: Exposing the solid drug substance to elevated temperatures (e.g., 40-80°C).[4]
-
Photostability: Exposing the drug substance to light with a minimum of 1.2 million lux hours and 200 watt hours/m².[8]
Q3: What is a "stability-indicating method," and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] It is crucial because it must be able to separate the intact drug from its degradation products, ensuring that the measurement of the API is not affected by the presence of these other compounds.[3] Forced degradation studies are essential for developing and validating such methods.
Q4: How are degradation products and metabolites typically identified?
A4: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique for identifying and characterizing degradation products and metabolites.[9] High-resolution mass spectrometry provides accurate mass measurements, which can help determine the elemental composition of the molecules.[9] The fragmentation patterns observed in the MS/MS spectra provide structural information that is crucial for elucidation.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during degradation studies.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under forced degradation conditions. | The compound is highly stable, or the stress conditions were not harsh enough.[3] | Increase the concentration of the stressor (e.g., acid, base, oxidant), increase the temperature, or extend the exposure time.[4][5] Ensure a target degradation of 5-20% is achieved to validate the stability-indicating method.[7] |
| Complete degradation of the parent compound with no observable peaks in the chromatogram. | The degradation products may not be UV-active or may not be retained on the chromatographic column. | Use a mass spectrometer for detection, as it does not rely on a chromophore. Adjust the mobile phase composition or try a different column chemistry (e.g., HILIC for very polar degradants) to improve retention. |
| Inconsistent results in in vitro metabolism assays. | Variability in the activity of liver microsomes, improper cofactor preparation, or issues with the incubation conditions. | Always use high-quality, well-characterized microsomes from a reputable supplier.[6] Prepare the NADPH regenerating system fresh for each experiment. Ensure the incubation temperature is maintained at 37°C and that the organic solvent concentration is low (typically <1%) to avoid enzyme inhibition.[12] |
| Poor peak shape (tailing, fronting, or splitting) in LC-MS analysis. | Column overload, column contamination, inappropriate mobile phase pH, or issues with the injection solvent.[13] | Dilute the sample to avoid overloading the column. Use a guard column and flush the analytical column regularly. Ensure the mobile phase pH is appropriate for the analyte's pKa. Dissolve the sample in a solvent that is weaker than the initial mobile phase.[13] |
| High background noise or extraneous peaks in LC-MS. | Contamination from solvents, glassware, or the sample matrix.[13] | Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware. Implement a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.[13] |
| Difficulty in interpreting MS/MS spectra for structural elucidation. | Insufficient fragmentation, complex fragmentation patterns, or presence of isomers. | Optimize the collision energy to achieve a balance between the precursor ion and fragment ions. Use high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions. Compare the fragmentation patterns of isomeric reference standards if available. Utilize in-silico fragmentation prediction tools to aid in interpretation.[10][11] |
Data Presentation
Summarizing the results of degradation studies in a clear and structured manner is essential. Below is a template table for presenting forced degradation data.
Table 1: Summary of Forced Degradation Studies for a Novel Alkaloid
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | |||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | |||
| Oxidative | 3% H₂O₂ | 24 hours | |||
| Thermal (Solid) | 80°C | 48 hours | |||
| Photolytic (Solid) | 1.2 million lux hours | 7 days | |||
| Control | No stress | 48 hours |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound like this compound.
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14]
-
Thaw human liver microsomes (from a commercial vendor) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, followed by the test compound (final concentration typically 1-10 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[14]
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[6] This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The disappearance of the parent compound over time is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.[6]
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general workflow for conducting a forced degradation study on a novel alkaloid.
-
Sample Preparation:
-
Prepare a stock solution of the alkaloid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.[4]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at 80°C.
-
Photolytic Stress: Expose the solid compound to light in a photostability chamber.
-
For each condition, also prepare a blank sample (solvent without the drug) and a control sample (drug in solvent without the stressor).
-
-
Neutralization and Dilution:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all stressed, blank, and control samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Determine the percentage of the parent compound remaining and identify and quantify the degradation products.
-
Visualizations
Caption: A typical experimental workflow for investigating the degradation of a novel compound.
Caption: A hypothetical metabolic pathway for a novel alkaloid involving Phase I and Phase II enzymes.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. ijrpp.com [ijrpp.com]
- 5. asianjpr.com [asianjpr.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Validating Antofine's Anti-Cancer Efficacy: A Comparative Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer properties of Antofine, a phenanthroindolizidine alkaloid. By objectively comparing its performance against established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics. We delve into the molecular mechanisms of this compound, focusing on its validated targets within key oncogenic signaling pathways, and provide detailed experimental protocols for the cited validation studies.
Performance Comparison of this compound and Alternative Agents
This compound has demonstrated potent anti-proliferative effects across various cancer cell lines, with IC50 values reported in the nanomolar range, indicating high potency.[1] Its anti-cancer activity is attributed to the modulation of several critical signaling pathways, including the inhibition of NF-κB and AKT/mTOR signaling, and the induction of TNFα signaling, leading to apoptosis and cell cycle arrest.[2]
To provide a clear benchmark of its efficacy, the following tables compare the half-maximal inhibitory concentration (IC50) of this compound with that of well-established inhibitors of the mTOR and NF-κB/proteasome pathways in various cancer cell lines.
Table 1: Comparative IC50 Values of this compound and mTOR Inhibitors
| Compound | Target Pathway | HCT116 (Colon) | A549 (Lung) | MCF7 (Breast) | HeLa (Cervical) |
| This compound | AKT/mTOR, NF-κB | ~10 nM * | Data not available | Data not available | Data not available |
| Rapamycin | mTOR | Data not available | 32.99 µM[3] | 66.72 µM[3] | 37.34 µM[3] |
| Everolimus | mTOR | Insensitive[1] | Sensitive (IC50 < 65 nM)[1] | Varies (e.g., ~5-20 nM in sensitive sub-lines)[4] | Data not available |
Note: this compound has shown potent anti-proliferative effects in several human cancer cells with IC50 values in the nanomolar range. A specific study reported an IC50 of approximately 10 nM in HCT116 human colon cancer cells.
Table 2: Comparative IC50 Values of this compound and NF-κB/Proteasome Inhibitors
| Compound | Target Pathway | HCT116 (Colon) | A549 (Lung) | MCF7 (Breast) | HeLa (Cervical) |
| This compound | AKT/mTOR, NF-κB | ~10 nM * | Data not available | Data not available | Data not available |
| Bortezomib | Proteasome/NF-κB | 15-18 nM[5] | Data not available | 8-11 nM[5] | Data not available |
| MG132 | Proteasome/NF-κB | 0.35-0.51 µM[5] | Data not available | 0.28-0.34 µM[5] | Data not available |
Note: this compound has shown potent anti-proliferative effects in several human cancer cells with IC50 values in the nanomolar range. A specific study reported an IC50 of approximately 10 nM in HCT116 human colon cancer cells.
Validated Anti-Cancer Targets of this compound
Experimental evidence has validated several key molecular targets of this compound, contributing to its anti-cancer effects.
Inhibition of the AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Table 3: Effect of this compound on AKT/mTOR Pathway Protein Expression
| Protein | Effect of this compound Treatment | Quantitative Data |
| p-AKT (phosphorylated) | Downregulation | Specific fold-change data not available. |
| p-mTOR (phosphorylated) | Downregulation | Specific fold-change data not available. |
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. This compound has been found to inhibit the NF-κB signaling pathway.
Table 4: Effect of this compound on NF-κB Pathway Activation
| Cellular Process | Effect of this compound Treatment | Quantitative Data |
| NF-κB (p65) Nuclear Translocation | Inhibition | Specific percentage of inhibition not available. |
Note: this compound's inhibitory effect on NF-κB has been noted, but quantitative data from immunofluorescence or other assays are not specified in the available literature.
Induction of the TNFα Signaling Pathway
Tumor Necrosis Factor alpha (TNFα) can induce apoptosis in cancer cells. Studies have shown that this compound can upregulate the expression of TNFα, contributing to its anti-tumor activity.
Table 5: Effect of this compound on TNFα Gene Expression
| Gene | Effect of this compound Treatment | Quantitative Data |
| TNFα mRNA | Upregulation | TNFα was among the most significantly induced genes in solid tumor cell lines following treatment with this compound N-oxide.[4] Specific fold-change data from qPCR is not available. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of this compound and the methodologies used for its validation, the following diagrams are provided.
Caption: this compound's inhibition of the AKT/mTOR signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for validating this compound's targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for AKT/mTOR Pathway Proteins
This protocol is used to quantify the changes in protein expression and phosphorylation in the AKT/mTOR pathway following this compound treatment.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound. Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, mTOR, and other target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for NF-κB (p65) Nuclear Translocation
This protocol is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat the cells with this compound and/or a stimulant (e.g., TNFα) for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing serum (e.g., goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells to determine the extent of p65 translocation.
Quantitative Real-Time PCR (qPCR) for TNFα Expression
This protocol is used to measure the relative changes in TNFα mRNA expression following this compound treatment.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for TNFα and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of TNFα mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitors Induce p53-Independent Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Antofine vs. Tylophorine: A Comparative Analysis of Anticancer Activity
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the myriad of natural compounds, phenanthroindolizidine alkaloids, Antofine and Tylophorine, have emerged as promising candidates, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, to aid in navigating their therapeutic potential.
Both this compound and Tylophorine are structurally related alkaloids, primarily isolated from plants of the Asclepiadaceae family.[1] Their shared chemical scaffold is the foundation for their potent biological activities, yet subtle structural differences lead to distinct mechanisms of action and efficacy profiles. This comparison delves into their cytotoxic effects, impact on the cell cycle, induction of apoptosis, and the underlying signaling pathways.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and Tylophorine has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative measure of their potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | A549 (Lung Carcinoma) | 7.0 ± 0.2 ng/mL (~18 nM) | [2] |
| Col2 (Colon Carcinoma) | 8.6 ± 0.3 ng/mL (~22 nM) | [2][3] | |
| HCT 116 (Colon Carcinoma) | 6.0 | [4] | |
| Various Cancer Cell Lines | ~10 | [4] | |
| Tylophorine | Various Cancer Cell Lines | ~10 | [5] |
| T47D (Breast Cancer) | 28.8 µM and 56.5 µM (apoptosis induction) | [6] | |
| Ehrlich Ascites Tumor Cells | 0.01 - 1 µM (protein synthesis inhibition) | [5] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
A crucial aspect of anticancer drugs is their ability to halt the uncontrolled proliferation of cancer cells and induce programmed cell death (apoptosis). Both this compound and Tylophorine have demonstrated capabilities in these areas, albeit through potentially different regulatory pathways.
This compound has been shown to induce cell cycle arrest primarily at the G2/M phase in Co12 human colon cancer cells.[2][3][7] However, another study on HCT 116 human colon cancer cells indicated no significant arrest in any specific phase but a moderate inhibition of cyclin A, cyclin B1, and c-myc expression.[4] Furthermore, this compound has been reported to induce G0/G1 phase arrest in other cancer cells and potentiate TNF-α-induced apoptosis.[8] This suggests that the effect of this compound on the cell cycle may be cell-type dependent.
Tylophorine , on the other hand, predominantly causes a G1 phase cell cycle arrest.[9][10][11][12] This arrest is attributed to the downregulation of cyclin A2 expression.[9][11][12] Tylophorine is also a potent inducer of apoptosis. It can trigger both the extrinsic and intrinsic apoptotic pathways, characterized by the activation of caspases 3 and 9 and the release of cytochrome c from the mitochondria.[6][13]
Signaling Pathways
The anticancer effects of this compound and Tylophorine are orchestrated by their modulation of various intracellular signaling pathways critical for cancer cell survival and proliferation.
This compound's anticancer activity is linked to the inhibition of several key signaling pathways, including:
-
AKT/mTOR and AMPK pathways : These pathways are crucial for cell growth, proliferation, and metabolism. This compound has been shown to suppress angiogenesis by regulating these pathways.[14]
-
NF-κB signaling pathway : This pathway is involved in inflammation and cell survival. Inhibition of NF-κB is one of the mechanisms underlying this compound's anti-cancer effects.[15]
-
Wnt/β-catenin pathway : this compound has been shown to inhibit the transcriptional activity of β-catenin/Tcf in colon cancer cells.[8]
Tylophorine exerts its anticancer effects through the modulation of pathways such as:
-
NF-κB signaling pathway : Similar to this compound, Tylophorine inhibits the NF-κB pathway, contributing to its anti-inflammatory and anticancer properties.[10][16]
-
PI3K/PDK1/PP2A/eEF2 and NF-κB/PKCδ/MKK4/JNK cascades : These complex pathways are involved in the stabilization and translation of the c-Jun protein, a key regulator of G1 arrest induced by Tylophorine.[9]
-
VEGFR2 signaling pathway : Tylophorine has been found to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][17][18]
-
Akt pathway : Inhibition of the Akt pathway is another mechanism through which Tylophorine induces apoptosis.[10]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are summaries of common protocols used in the cited studies.
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or Tylophorine for a specified period (e.g., 48 or 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry):
-
Cells are treated with the test compound for a designated time.
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Fixed cells are then washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with the compound of interest.
-
After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis:
-
Treated and untreated cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cyclins, caspases, signaling pathway components).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To better understand the complex signaling networks modulated by these compounds, the following diagrams illustrate the key pathways involved in their anticancer activity.
Caption: this compound's multifaceted anticancer mechanism.
Caption: Tylophorine's regulation of key oncogenic pathways.
Caption: Tylophorine-induced apoptosis pathways.
Conclusion
This compound and Tylophorine are potent phenanthroindolizidine alkaloids with significant promise as anticancer agents. While they share a common chemical backbone and exhibit cytotoxicity in the nanomolar range, their mechanisms of action show notable differences. This compound's impact on the cell cycle appears to be more varied depending on the cancer cell type, with reports of both G2/M and G0/G1 arrest. Tylophorine consistently induces a G1 phase arrest through the downregulation of cyclin A2. Both compounds modulate critical signaling pathways such as NF-κB and Akt. However, Tylophorine's mechanism has been more extensively linked to the c-Jun and VEGFR2 signaling pathways.
This comparative guide highlights the therapeutic potential of both this compound and Tylophorine. Further head-to-head studies under identical experimental conditions are warranted to definitively delineate their comparative efficacy and to guide the selection of the most appropriate candidate for specific cancer types. The detailed understanding of their distinct molecular mechanisms will be instrumental in the design of future analogs with improved potency and selectivity, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Cytotoxic activity and G2/M cell cycle arrest mediated by this compound, a phenanthroindolizidine alkaloid isolated from Cynanchum paniculatum. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Inhibition of cell growth and potentiation of tumor necrosis factor-α (TNF-α)-induced apoptosis by a phenanthroindolizidine alkaloid this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis in a human erythroleukemic cell line K562 by tylophora alkaloids involves release of cytochrome c and activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Properties of Antofine and Cryptopleurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two phenanthroindolizidine alkaloids, Antofine and Cryptopleurine. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Cryptopleurine have been evaluated across a range of human cancer cell lines. The following table summarizes their growth inhibitory potential, presented as GI50 and IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability, respectively.
| Compound | Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) |
| This compound | A549 | Lung Carcinoma | 7.0 ± 0.2[1] | - |
| Co12 | Colon Cancer | 8.6 ± 0.3[1] | - | |
| KB-3-1 | Drug-Sensitive Cancer | - | ~100[2] | |
| Cryptopleurine | A549 | Lung Carcinoma | 9[3] | - |
| DU-145 | Prostate Carcinoma | - | - | |
| KB | Nasopharyngeal Carcinoma | - | - | |
| HCT-8 | Colon Cancer | - | - | |
| CL1-5 | Non-Small Cell Lung Cancer | - | ~8[3] | |
| PC9 | Non-Small Cell Lung Cancer | - | ~8[3] | |
| MRC-5 (normal) | Lung Fibroblast | - | ~100[3] |
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate compounds like this compound and Cryptopleurine.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Cryptopleurine) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[1][4]
-
Washing: Wash the plates multiple times with slow-running tap water to remove the TCA and air-dry completely.[1][4]
-
Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[4]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[4][5]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[4][5]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4] The optical density is proportional to the number of cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Exposure: Expose the cells to a range of concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Crystal Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Signaling Pathways
The cytotoxic effects of this compound and Cryptopleurine are mediated through their interaction with distinct cellular signaling pathways.
This compound's Mechanism of Action
This compound has been shown to exert its anti-angiogenic and anti-cancer effects by modulating the AKT/mTOR and AMPK signaling pathways.[5] It can also inhibit the nuclear factor κB (NF-κB) signaling pathway and target the TOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest.[7]
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
Synergistic Effects of Antofine and Paclitaxel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of combining Antofine with Paclitaxel. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.
The combination of the natural alkaloid this compound with the widely used chemotherapeutic agent Paclitaxel presents a promising strategy to overcome multidrug resistance in cancer cells. The primary mechanism underlying this synergy is the ability of this compound to suppress the expression of P-glycoprotein (P-gp), a key transporter responsible for pumping chemotherapy drugs out of cancer cells. This guide synthesizes the available data on this synergistic interaction, focusing on paclitaxel-resistant non-small cell lung cancer.
Data Presentation: Enhanced Cytotoxicity in Paclitaxel-Resistant Cells
The synergistic effect of this compound and Paclitaxel is most evident in cancer cell lines that have developed resistance to Paclitaxel. A key study demonstrated that this compound can re-sensitize paclitaxel-resistant human lung cancer cells (A549-PA) to the cytotoxic effects of Paclitaxel.
| Cell Line | Treatment | IC50 (Paclitaxel) | Fold Resistance | Reference |
| A549 (Parental) | Paclitaxel | Not explicitly stated, but used as baseline | 1x | [1] |
| A549-PA (Paclitaxel-Resistant) | Paclitaxel | > 200x that of parental A549 | >200 | [1] |
| A549-PA (Paclitaxel-Resistant) | (-)-Antofine + Paclitaxel | Significantly reduced compared to Paclitaxel alone | Not explicitly quantified | [1] |
| A549 & A549-PA | (-)-Antofine | Effective in suppressing the growth of both cell lines | - | [1] |
Mechanism of Synergy: Overcoming Multidrug Resistance
The primary mechanism by which this compound enhances the efficacy of Paclitaxel in resistant cancer cells is through the downregulation of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including Paclitaxel, from the cell, thereby reducing the intracellular drug concentration and its therapeutic effect.
This compound has been shown to decrease the mRNA and protein expression of P-gp.[1] This leads to an increased intracellular accumulation of P-gp substrates, such as rhodamine-123 and, consequently, Paclitaxel.[1] This restoration of intracellular Paclitaxel concentration allows it to exert its cytotoxic effects, primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Beyond its effect on P-gp, this compound has been reported to modulate key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR and AMPK pathways. The inhibition of the pro-survival AKT/mTOR pathway by this compound could further contribute to the synergistic effect when combined with Paclitaxel, which induces cell death.
Experimental Protocols
Detailed methodologies for the key experiments that support the findings on the synergistic effects of this compound and Paclitaxel are outlined below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and Paclitaxel, both individually and in combination.
-
Cell Seeding: Seed paclitaxel-resistant (A549-PA) and parental (A549) lung cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, or a combination of both for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for P-glycoprotein Expression
This technique is used to determine the effect of this compound on the protein expression levels of P-gp.
-
Cell Lysis: Treat A549-PA cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Rhodamine-123 Accumulation Assay
This assay measures the functional activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine-123.
-
Cell Treatment: Treat A549-PA cells with various concentrations of this compound for 24 hours.
-
Rhodamine-123 Incubation: Incubate the cells with 5 µM rhodamine-123 for 90 minutes at 37°C.
-
Cell Harvesting and Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine-123.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of rhodamine-123 using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated cells indicates inhibition of P-gp function.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits P-glycoprotein expression, increasing intracellular Paclitaxel and inducing apoptosis.
Caption: this compound may enhance Paclitaxel-induced apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR pathway.
References
A Comparative Analysis of Antofine and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of antofine, a naturally occurring phenanthroindolizidine alkaloid, and current standard-of-care chemotherapeutic agents. The information is intended for researchers, scientists, and professionals in drug development to offer insights into the preclinical potential of this compound and its standing relative to established cancer therapies.
This compound has demonstrated significant anticancer properties in preclinical studies, including potent cytotoxic effects against various cancer cell lines and the ability to inhibit tumor growth in animal models.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[3] However, it is crucial to note that this compound is currently in the preclinical stage of research, and no clinical trial data in humans is available.[4] This guide will compare the available preclinical data for this compound with the established efficacy of standard chemotherapeutic agents in several common cancers.
Data Presentation: In Vitro Cytotoxicity
Table 1: this compound - In Vitro Efficacy (IC50)
| Cancer Type | Cell Line | IC50 (nM) | Citation(s) |
| Glioblastoma | U251 | 211 | [5] |
| T-Cell Leukemia | Jurkat | 580 | [5] |
| Colon Cancer | HCT-116 | 6.0 | |
| Various Human Cancers | Multiple | ~10 |
Table 2: Standard Chemotherapeutic Agents - In Vitro Efficacy (IC50)
| Cancer Type | Cell Line | Agent | IC50 (µM) | Citation(s) |
| Glioblastoma | U87MG | Temozolomide | ~105 - 748.27 | [3][6] |
| Breast Cancer | MCF-7 | Doxorubicin | 0.4 - 8.3 | [1][7] |
| Lung Cancer | A549 | Cisplatin | 9 - 17.8 | [8][9] |
| T-Cell Leukemia | Jurkat | Vincristine | Not explicitly stated in the provided text | [10][11][12][13][14] |
Note: IC50 values for standard agents can vary significantly between studies due to different experimental setups. The ranges provided reflect this variability.
In Vivo Efficacy: A Qualitative Comparison
Direct comparative in vivo studies between this compound and standard chemotherapies are limited. However, we can qualitatively assess their efficacy based on available data.
-
This compound: In a mouse xenograft model using HCT-116 human colon cancer cells, this compound administered at 8 mg/kg markedly suppressed tumor growth compared to the control group. This suggests significant in vivo antitumor potential.
-
Standard Chemotherapies:
-
Colon Cancer: Standard regimens like FOLFOX (5-FU, leucovorin, oxaliplatin) have demonstrated efficacy in both adjuvant and metastatic settings, leading to improved survival rates.[15][16] The five-year survival rate for localized colon cancer is approximately 90%.[9]
-
Glioblastoma: Temozolomide is the standard-of-care chemotherapy for glioblastoma. In combination with radiation, it has been shown to improve median survival to 14.6 months compared to 12.1 months with radiation alone.[17] Some studies suggest that administering temozolomide in the morning could extend survival by a few months.[18]
-
Breast Cancer: Adjuvant chemotherapy with regimens such as those including anthracyclines and taxanes significantly reduces the risk of recurrence and improves overall survival in early-stage breast cancer.[19][20][21] Dose-dense chemotherapy has been shown to further improve disease-free survival.[22]
-
Lung Cancer: Platinum-based chemotherapy (e.g., cisplatin, carboplatin) is a cornerstone of treatment for both non-small cell and small cell lung cancer, improving survival and quality of life.[10][23] In advanced non-small cell lung cancer, chemotherapy offers a median survival of 8-10 months.[23]
-
T-Cell Leukemia: Multi-agent chemotherapy regimens are the standard of care, with recent trials showing that the addition of drugs like nelarabine can improve disease-free survival to over 80% at 4 years in pediatric and young adult patients.[24][25][26]
-
Mechanism of Action
This compound and standard chemotherapeutic agents exert their anticancer effects through distinct mechanisms.
This compound:
The anticancer activity of this compound is attributed to its ability to:
-
Inhibit Key Signaling Pathways: this compound has been shown to inhibit the AKT/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival, proliferation, and angiogenesis.[3][27] It also appears to modulate the AMPK pathway.[6]
-
Induce Apoptosis: this compound can trigger programmed cell death in cancer cells.
-
Cause Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing.[3]
-
Inhibit Protein and DNA Synthesis: this compound has been reported to interfere with the synthesis of essential macromolecules in cancer cells.[3]
Standard Chemotherapeutic Agents:
The mechanisms of standard agents are generally well-characterized and target fundamental cellular processes:
-
Alkylating Agents (e.g., Temozolomide, Cyclophosphamide): These drugs damage DNA by adding alkyl groups, which interferes with DNA replication and transcription, leading to cell death.
-
Platinum-Based Drugs (e.g., Cisplatin, Oxaliplatin): They form cross-links with DNA, disrupting its structure and function and triggering apoptosis.
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): These agents mimic normal metabolites and interfere with the synthesis of DNA and RNA.
-
Topoisomerase Inhibitors (e.g., Doxorubicin, Irinotecan): They block topoisomerase enzymes, which are necessary for DNA replication and repair, leading to DNA damage and cell death.
-
Microtubule Inhibitors (e.g., Paclitaxel, Vincristine): These drugs interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not consistently available in the public domain. However, the following are general methodologies for the key experiments cited.
1. Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound or a standard chemotherapeutic agent) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value from the dose-response curve.
-
2. Western Blot Analysis
-
Objective: To detect and quantify specific proteins to understand the effect of a compound on signaling pathways.
-
Protocol:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels, often normalizing to a loading control (e.g., β-actin or GAPDH).
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., HCT-116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14][28]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or a vehicle control to the mice via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice or three times a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treatment and control groups to assess the efficacy of the compound.
-
Visualizations
References
- 1. Scholarly Article or Book Chapter | Antitumor Agents 288: Design, Synthesis, SAR, and Biological Studies of Novel Heteroatom-Incorporated this compound and Cryptopleurine Analogues as Potent and Selective Antitumor Agents | ID: f4752q544 | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In-Vitro Biological Evaluation of this compound and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents [mdpi.com]
- 5. Differential effects of this compound N-oxide on solid tumor and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses endotoxin‐induced inflammation and metabolic disorder via AMP‐activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Chemotherapy for Colorectal Cancer- How Effective Is It? [cohamed.com]
- 10. Chemotherapy for Lung Cancer in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 15. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gicancer.or.kr [gicancer.or.kr]
- 17. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 18. Chemo for glioblastoma may work better in morning than evening – WashU Medicine [medicine.washu.edu]
- 19. karger.com [karger.com]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 21. 'Dose dense' chemotherapy improves survival in breast cancer patients | EurekAlert! [eurekalert.org]
- 22. Efficacy and Safety of Dose-Dense Chemotherapy in Breast Cancer: Real Clinical Data and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oncodaily.com [oncodaily.com]
- 24. New regimens for youth with T-cell malignancies yield best outcomes yet | MDedge [mdedge.com]
- 25. An Update on Clinical Trials and Potential Therapeutic Strategies in T-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 26. A new cell therapy for leukaemia shows high efficacy and safety in the laboratory - ecancer [ecancer.org]
- 27. This compound, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. reactionbiology.com [reactionbiology.com]
Unraveling Resistance: A Comparative Analysis of Antofine and Related Alkaloids in Multidrug-Resistant Cancer Cells
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount. This guide provides a comparative analysis of the phenanthroindolizidine alkaloid Antofine and its cross-resistance profile with other related alkaloids. By examining experimental data on their efficacy against multidrug-resistant (MDR) cancer cell lines, this document aims to shed light on their potential as novel chemotherapeutic agents capable of overcoming common resistance pathways.
Multidrug resistance remains a significant hurdle in cancer therapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells.[1] Phenanthroindolizidine alkaloids, a class of natural compounds, have shown promise in combating MDR cancer cells.[2][3] this compound, in particular, has demonstrated potent activity against both drug-sensitive and multidrug-resistant cancer cell lines.[4][5] This guide delves into comparative studies to elucidate the cross-resistance patterns between this compound and other structurally similar alkaloids.
Comparative Cytotoxicity in Drug-Sensitive vs. Multidrug-Resistant Cells
A key study directly compared the in vitro cytotoxic activity of this compound with other phenanthroindolizidine alkaloids against a drug-sensitive human cervical cancer cell line (KB-3-1) and its multidrug-resistant counterpart (KB-V1), which overexpresses P-glycoprotein. This allows for a direct assessment of their susceptibility to P-gp mediated efflux.
The alkaloids tested include:
-
(-)-(R)-13aα-antofine (1)
-
(-)-(R)-13aα-6-O-desmethylthis compound (2)
-
(-)-(R)-13aα-secothis compound (3)
-
(-)-(R)-13aα-6-O-desmethylsecothis compound (4)
-
(-)-(R)-13aα-tylophorine (5)
-
(-)-(R)-13aα-7-O-desmethyltylophorine (6)
-
(+)-(S)-13aβ-isotylocrebrine (7)
The results, summarized in the table below, reveal that several of these alkaloids, including this compound, exhibit potent cytotoxicity in the low nanomolar range, comparable to clinically used drugs.[6] Importantly, the resistance index (RI), which is the ratio of IC50 in the resistant cell line to the sensitive cell line, indicates how effectively these compounds can overcome P-gp mediated resistance. A lower RI suggests less susceptibility to efflux by P-gp.
| Alkaloid | IC50 KB-3-1 (nM)[6] | IC50 KB-V1 (nM)[6] | Resistance Index (RI)[6] |
| (-)-(R)-13aα-antofine (1) | 1.8 | 32 | 17.8 |
| (-)-(R)-13aα-6-O-desmethylthis compound (2) | 1.6 | 28 | 17.5 |
| (-)-(R)-13aα-secothis compound (3) | 130 | 1800 | 13.8 |
| (-)-(R)-13aα-6-O-desmethylsecothis compound (4) | 140 | 1700 | 12.1 |
| (-)-(R)-13aα-tylophorine (5) | 1.4 | 14 | 10.0 |
| (-)-(R)-13aα-7-O-desmethyltylophorine (6) | 1.4 | 12 | 8.6 |
| (+)-(S)-13aβ-isotylocrebrine (7) | 1.0 | 1.4 | 1.4 |
| Vinblastine (positive control) | 1.3 | 290 | 223 |
Experimental Protocols
Cell Lines and Culture
-
KB-3-1: A drug-sensitive human cervical carcinoma cell line.
-
KB-V1: A multidrug-resistant subline of KB-3-1, which overexpresses P-glycoprotein (P-gp).
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For the KB-V1 cell line, the medium was supplemented with vinblastine to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The following day, the cells were treated with various concentrations of the test alkaloids (this compound and others) or a vehicle control.
-
After a 72-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
The plates were incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant was removed, and the formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The potent activity of phenanthroindolizidine alkaloids against MDR cancer cells is attributed to their ability to evade or inhibit the P-gp efflux pump.[7] The precise cellular target of this class of compounds is not fully known, but they have been shown to inhibit protein and nucleic acid synthesis.[2]
Figure 1. Proposed mechanism of action for this compound and related alkaloids in MDR cancer cells.
The diagram above illustrates the proposed mechanism where this compound and other phenanthroindolizidine alkaloids enter the cancer cell and, unlike many conventional chemotherapeutic drugs, are poor substrates for the P-gp efflux pump. Inside the cell, they can exert their cytotoxic effects by inhibiting crucial cellular processes like protein and DNA synthesis, ultimately leading to apoptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the typical workflow for a comparative study on the cytotoxicity of different alkaloids against drug-sensitive and resistant cancer cell lines.
Figure 2. Workflow for assessing cross-resistance of alkaloids.
Discussion and Conclusion
The comparative data clearly indicate that while this compound is a potent cytotoxic agent, it is still subject to a degree of P-gp mediated resistance, with a resistance index of 17.8.[6] In contrast, other phenanthroindolizidine alkaloids from the same study, such as (-)-(R)-13aα-tylophorine and particularly (+)-(S)-13aβ-isotylocrebrine, exhibit significantly lower resistance indices of 10.0 and 1.4, respectively.[6] This suggests that subtle structural differences among these alkaloids can have a profound impact on their interaction with the P-gp efflux pump.
The near-equal potency of (+)-(S)-13aβ-isotylocrebrine against both sensitive and resistant cell lines makes it a particularly interesting candidate for further investigation as a potential agent to combat multidrug resistance in cancer. The structure-activity relationship within this class of alkaloids is a critical area for future research to develop even more effective and selective anticancer drugs.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Total syntheses of the tylophora alkaloids cryptopleurine, (-)-antofine, (-)-tylophorine, and (-)-ficuseptine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Antofine and Its Synthetic Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid Antofine and its synthetic derivatives, focusing on their anticancer properties. This analysis is supported by experimental data from peer-reviewed studies.
This compound, a phenanthroindolizidine alkaloid found in plants of the Apocynaceae, Lauraceae, and Moraceae families, has demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, antifungal, and notably, anticancer effects.[1] Its potent cytotoxicity against various cancer cell lines has spurred the development of synthetic derivatives aimed at enhancing its therapeutic profile by improving efficacy, increasing solubility, and reducing toxicity. This guide delves into a head-to-head comparison of this compound and several of its synthetic analogues, presenting key performance data and the experimental methodologies used for their evaluation.
Comparative Analysis of In Vitro Anticancer Activity
The primary goal in synthesizing this compound derivatives has been to improve upon its potent but sometimes non-selective cytotoxic activity and to overcome issues like neurotoxicity. Researchers have explored various chemical modifications, leading to the creation of heteroatom-incorporated analogues, sulfonamide analogues, and prodrugs. The following tables summarize the in vitro anticancer activity (IC50 and GI50 values) of this compound and its derivatives against a panel of human cancer cell lines.
Heteroatom-Incorporated Analogues
Novel this compound analogues incorporating heteroatoms have been designed and synthesized to explore their potential as more selective and potent anticancer agents.
| Compound | A549 (Lung) GI50 (µM) | DU-145 (Prostate) GI50 (µM) | KB (Nasopharyngeal) GI50 (µM) | HCT-8 (Colon) GI50 (µM) |
| (R)-Antofine | > 20 | > 20 | > 20 | > 20 |
| Analogue 3a | > 20 | > 20 | > 20 | > 20 |
| Analogue 3d | > 20 | > 20 | > 20 | > 20 |
| Analogue 3f | > 20 | > 20 | > 20 | > 20 |
Data sourced from a study on heteroatom-incorporated this compound and Cryptopleurine analogues.[2]
In this particular study, the synthesized heteroatom-incorporated analogues of this compound (3a, 3d, 3f) did not show improved activity over the parent compound, with all exhibiting GI50 values greater than 20 µM against the tested cell lines.[2]
Hypoxia-Targeted Prodrugs
To address the high lipophilicity and associated neurotoxicity of this compound, highly polar prodrugs have been developed. These prodrugs are designed to be less active under normal physiological (normoxic) conditions and become activated in the hypoxic environment characteristic of solid tumors.
| Compound | Cell Line | Normoxia IC50 (nM) | Hypoxia IC50 (nM) |
| (R)-Antofine | HCT116 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Prodrug 5a | HCT116 | 2800 ± 200 | 140 ± 10 |
| (R)-Antofine | H460 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| Prodrug 5a | H460 | 3200 ± 300 | 180 ± 20 |
Data from a study on this compound and Tylophorine prodrugs.[3][4][5]
The data clearly indicates that the prodrug of this compound (5a) is significantly less cytotoxic under normoxic conditions compared to the parent compound, with an IC50 value up to 1000-fold higher.[3][4] However, under hypoxic conditions, the cytotoxicity of the prodrug is considerably increased, demonstrating its potential for targeted cancer therapy.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound and its derivatives.
Cell Culture and Maintenance
Human cancer cell lines such as A549 (lung), DU-145 (prostate), KB (nasopharyngeal), HCT-8 (colon), HCT116 (colon), and H460 (lung) were used. The cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability.[6]
Signaling Pathways and Mechanisms of Action
This compound is known to exert its anticancer effects through the modulation of several key signaling pathways. Synthetic derivatives may share these mechanisms or exhibit novel modes of action.
One of the primary mechanisms of this compound is the inhibition of critical cell signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and AKT/mTOR pathways.[1]
Some sulfonamide analogues of this compound have been shown to induce G0/G1 cell cycle arrest, suggesting a different or additional mechanism of action compared to the parent compound.[7][8][9][10][11]
Conclusion
The development of synthetic derivatives of this compound represents a promising avenue in the search for novel anticancer agents. While some modifications have not yet yielded compounds with superior activity to the parent alkaloid, the development of hypoxia-activated prodrugs demonstrates a successful strategy to potentially mitigate toxicity and enhance tumor selectivity. Further structure-activity relationship (SAR) studies are crucial to elucidate the key structural features required for potent and selective anticancer activity. The exploration of different mechanisms of action, such as the induction of cell cycle arrest, also opens up new possibilities for therapeutic intervention. This comparative guide highlights the importance of continued research in modifying natural products like this compound to develop the next generation of cancer therapeutics.
References
- 1. Potential applications of this compound and its synthetic derivatives in cancer therapy: structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Agents 288. Design, Synthesis, SAR, and Biological Studies of Novel Heteroatom-Incorporated this compound and Cryptopleurine Analogs as Potent and Selective Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In-Vitro Biological Evaluation of this compound and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Design, Synthesis, and Biological Activity of Sulfonamide Analogues of this compound and Cryptopleurine as Potent and Orally Active Antitumor Agents - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.skku.edu [pure.skku.edu]
- 11. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of this compound and Cryptopleurine as Potent and Orally Active Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antofine's Inhibition of the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antofine's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) pathway against established inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound, a phenanthroindolizidine alkaloid, has demonstrated potent anti-inflammatory and anti-cancer properties.[1] One of the key molecular mechanisms underlying these effects is the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This makes it a prime target for therapeutic intervention.
This guide will compare this compound with three well-characterized NF-κB pathway inhibitors: BAY 11-7082, Parthenolide, and MG132. While specific quantitative data on the direct inhibition of NF-κB by this compound is still emerging, its ability to suppress the secretion of pro-inflammatory cytokines and the expression of inflammation-related genes strongly suggests a modulatory role in this pathway.[1]
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the known inhibitory concentrations (IC50) of the selected compounds on different components of the NF-κB signaling pathway.
| Compound | Target in NF-κB Pathway | IC50 Value | Cell Type/System | Reference |
| This compound | Downstream gene expression (e.g., iNOS, TNFα, IL-1β) | Not explicitly reported for direct NF-κB inhibition. | RAW264.7 macrophages | [1] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Tumor cells | [2][3] |
| Parthenolide | NF-κB reporter activity | 1.091-2.620 µM (for cytokine expression) | THP-1 cells | [4] |
| MG132 | 26S Proteasome | 100 nM (for ZLLL-MCA substrate) | In vitro | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for validating NF-κB inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
NF-κB activator (e.g., TNFα)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Western Blot for Phosphorylated IκBα
This method detects the phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
RAW264.7 cells (or other suitable cell line)
-
Cell culture medium
-
NF-κB activator (e.g., LPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with this compound or comparators, followed by stimulation with an NF-κB activator for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control like β-actin to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
NF-κB consensus oligonucleotide probe
-
Biotin or radioactive labeling kit for the probe
-
Binding buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Transfer apparatus and nylon membrane
-
Detection system (chemiluminescent or radioactive)
Protocol:
-
Nuclear Extract Preparation: Treat cells as described for Western blotting and prepare nuclear extracts using a commercial kit or a standard protocol.
-
Probe Labeling: Label the NF-κB oligonucleotide probe with biotin or a radioactive isotope.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence of a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer: Transfer the complexes to a nylon membrane.
-
Detection: Detect the labeled probe using a suitable detection method. A "shift" in the migration of the probe indicates the formation of a protein-DNA complex.
Conclusion
This compound demonstrates significant potential as an inhibitor of the NF-κB pathway, as evidenced by its anti-inflammatory and anti-cancer activities. While direct quantitative comparisons of its NF-κB inhibitory activity are not yet widely available, the experimental protocols outlined in this guide provide a robust framework for its further validation and characterization. By employing these standardized assays, researchers can effectively compare the efficacy of this compound with other known NF-κB inhibitors and elucidate its precise mechanism of action. This will be crucial for its future development as a therapeutic agent.
References
IC50 values of Antofine across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Antofine, a phenanthroindolizidine alkaloid, across various cancer cell lines. The data presented is supported by experimental protocols and visual representations of its mechanism of action to aid in research and drug development endeavors.
Potent Anticancer Activity of this compound
This compound has demonstrated significant growth-inhibitory effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several studies. A lower IC50 value indicates a more potent compound.
Notably, this compound exhibits potent anti-proliferative effects in the nanomolar range against various human cancer cells. For instance, in HCT 116 human colon cancer cells, this compound showed a remarkably low IC50 value of 6.0 nM. The cytotoxic activity of this compound has also been observed in other cancer cell lines, including glioblastoma, breast carcinoma, and lung carcinoma.
Comparative IC50 Values of this compound Across Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value |
| A549 | Human Lung Cancer | 7.0 ± 0.2 ng/mL[1] |
| Co12 | Human Colon Cancer | 8.6 ± 0.3 ng/mL[1] |
| Various Human Tumor Cell Lines | - | 0.16–16 ng/mL |
Experimental Protocols: Determining IC50 Values
The IC50 values of this compound are typically determined using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well (typically 10-20 µL).
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2] Several studies have indicated that this compound inhibits the NF-κB (nuclear factor kappa B) and AKT/mTOR signaling pathways.[2]
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its inhibitory effects on these critical cancer-promoting pathways.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antofine
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a substance like Antofine, which is presumed to be a hazardous chemical used in research and drug development, adherence to strict disposal protocols is crucial. This guide provides a step-by-step approach to the safe handling and disposal of this compound, emphasizing the importance of regulatory compliance and institutional safety procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding the substance's hazards, handling, and emergency measures. In the absence of a specific SDS for "this compound," the following general precautions for handling hazardous chemicals should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area thoroughly with water and consult the SDS for further instructions.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1][3] Incompatible materials may include strong acids, bases, and oxidizing agents.[2]
Step-by-Step Disposal Protocol
The proper disposal method for this compound waste will depend on its physical state (solid or liquid), concentration, and the specific hazards it presents. Always follow your institution's and local regulatory guidelines for hazardous waste disposal.
-
Waste Identification and Labeling:
-
Clearly label all containers holding this compound waste with the full chemical name and prominent hazard symbols.
-
Indicate the date of waste generation.
-
-
Containerization:
-
Use chemically compatible, leak-proof containers for waste collection.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Do not overfill waste containers.
-
-
Waste Segregation and Storage:
-
Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Segregate from incompatible materials as indicated in the SDS.
-
-
Disposal of Liquid Waste:
-
Aqueous Solutions: Depending on the hazard profile and local regulations, small quantities of dilute aqueous solutions may be neutralized in the lab before disposal. This should only be performed by trained personnel following a validated protocol.
-
Organic Solvents: Collect this compound dissolved in organic solvents in designated solvent waste containers. Do not mix chlorinated and non-chlorinated solvents unless permitted by your institution's waste management program.
-
-
Disposal of Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
For powders, handle with care to avoid generating dust.
-
-
Disposal of Contaminated Materials:
-
Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be disposed of as hazardous waste.[3]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[1]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations.
-
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides a general overview of hazard classifications and corresponding disposal considerations for laboratory chemicals.
| Hazard Classification | Examples | Key Disposal Considerations |
| Flammable Liquids | Acetone, Ethanol, Methanol | Collect in approved, sealed containers. Keep away from ignition sources. |
| Corrosive (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralize with a suitable base if permitted by institutional protocols. Collect in designated acid waste containers. |
| Corrosive (Bases) | Sodium Hydroxide, Potassium Hydroxide | Neutralize with a suitable acid if permitted by institutional protocols. Collect in designated base waste containers. |
| Toxic/Poisonous | Chloroform, Methanol, Phenol | Collect in clearly labeled, sealed containers. Minimize exposure during handling. |
| Reactive | Sodium Borohydride, Peroxides | Requires specialized deactivation procedures. Consult with EHS for specific guidance. |
| Oxidizers | Nitric Acid, Hydrogen Peroxide | Store separately from flammable and combustible materials. |
Experimental Workflow for Hazardous Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a hazardous chemical like this compound in a laboratory setting.
Caption: Workflow for Safe Laboratory Chemical Disposal.
References
Essential Safety and Logistical Information for Handling Antofine
For researchers, scientists, and drug development professionals working with Antofine, a naturally occurring alkaloid with potent biological activity, ensuring safe handling practices is paramount. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Communication
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an acute oral toxicant.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |
| Data sourced from PubChem and Sigma-Aldrich product information.[1] |
Due to its classification as a phenanthroindolizidine alkaloid with antineoplastic properties, it is prudent to handle this compound with the same precautions as other potent cytotoxic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following recommendations are based on the known hazards of this compound and general best practices for handling acutely toxic and potentially cytotoxic compounds.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | A disposable, solid-front, back-closure gown with long sleeves and tight-fitting cuffs. | Provides a barrier against spills and contamination. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a containment device. All respiratory protection requires a formal fit-testing program. | Minimizes inhalation of any potential aerosols or dust. |
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, inspect the container for any damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as containing a toxic substance and access should be restricted to authorized personnel.
Handling:
All handling of this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure and environmental contamination.
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should conduct the cleanup.
-
For small powder spills: Gently cover the spill with absorbent material, such as vermiculite or sand, to avoid generating dust.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: The spill area should be decontaminated with a suitable cleaning agent, followed by a thorough rinse.
Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers designated for cytotoxic or toxic chemical waste.
-
Regulations: Disposal must adhere to all local, state, and federal regulations for hazardous waste.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Disclaimer: This information is intended for guidance and is based on the currently available data for this compound. A comprehensive and verified Safety Data Sheet (SDS) for this compound was not found. It is crucial for all personnel to be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
